molecular formula CH4O B010887 Methan-d2-ol CAS No. 28563-35-1

Methan-d2-ol

Cat. No.: B010887
CAS No.: 28563-35-1
M. Wt: 34.054 g/mol
InChI Key: OKKJLVBELUTLKV-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methan-d2-ol, also known as Methan-d2-ol, is a useful research compound. Its molecular formula is CH4O and its molecular weight is 34.054 g/mol. The purity is usually 95%.
The exact mass of the compound Dideuterio-hydroxy-methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methan-d2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methan-d2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dideuteriomethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

34.054 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28563-35-1
Record name 28563-35-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methan-d2-ol CAS number and molecular structure data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methan-d2-ol (CD₂HOH)

Abstract

This technical guide provides a comprehensive overview of Methan-d2-ol (CAS No: 28563-35-1), a deuterated isotopologue of methanol. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental physicochemical properties, molecular structure, and spectroscopic characteristics. Furthermore, it presents a validated synthesis protocol and outlines its critical applications as an isotopic tracer, a tool in pharmacokinetic studies, and as an internal standard in analytical chemistry. The guide emphasizes the scientific rationale behind experimental methodologies, ensuring a deep, actionable understanding for advanced applications.

Introduction: The Significance of Isotopic Labeling

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools. The substitution of an atom with one of its isotopes, while minimally altering the molecule's chemical reactivity, imparts a unique physical signature that can be exploited for a variety of analytical and mechanistic investigations. Deuterium (²H or D), a stable isotope of hydrogen, is particularly valuable. Its mass, double that of protium (¹H), leads to distinct vibrational frequencies in chemical bonds and a significant mass shift detectable by mass spectrometry.

Methan-d2-ol (CD₂HOH) is a partially deuterated form of methanol where two of the three methyl hydrogens have been replaced by deuterium. This specific labeling pattern makes it a versatile reagent and probe. In drug development, understanding a drug candidate's metabolic fate is paramount. Deuterium labeling can be used to investigate metabolic pathways and, through the kinetic isotope effect (KIE), to strategically slow metabolic processes, thereby enhancing a drug's pharmacokinetic profile. This guide offers a detailed exploration of Methan-d2-ol, from its core properties to its practical application in the laboratory.

Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. Methan-d2-ol is identified by the CAS number 28563-35-1.[1][2][3] Its molecular formula, CD₂HOH, results in a molecular weight of approximately 34.05 g/mol .[2]

Core Identification and Physical Data

The essential identifiers and physical properties of Methan-d2-ol are summarized below for quick reference. These values are critical for experimental design, safety considerations, and analytical method development.

PropertyValueSource
CAS Number 28563-35-1[1][2]
Molecular Formula CD₂HOH[1][2]
Synonyms Methanol-d2,OH; Methyl-d2 alcohol[1][3]
Molecular Weight 34.05 g/mol [2]
Isotopic Purity Typically ≥98 atom % D[1]
Density 0.840 g/mL at 25 °C[4]
Boiling Point 65.4 °C[4]
Refractive Index n20/D 1.326[4]
InChI Key OKKJLVBELUTLKV-DICFDUPASA-N[4]
SMILES [2H]C([2H])O[4]
Molecular Structure

The structure of Methan-d2-ol is analogous to methanol, featuring a tetrahedral carbon atom bonded to two deuterium atoms, one hydrogen atom, and a hydroxyl group. The presence of both deuterium and hydrogen on the methyl carbon makes it a chiral center if the deuterium and hydrogen atoms are considered distinct, though it is typically handled as an achiral solvent.

C C O O C->O C-O H2 H C->H2 C-H D1 D C->D1 C-D D2 D C->D2 C-D H1 H O->H1 O-H

Caption: 2D representation of the Methan-d2-ol (CD₂HOH) structure.

Synthesis and Isotopic Purity Verification

The synthesis of specifically labeled isotopologues like Methan-d2-ol requires precise control over reagents and reaction conditions. While various methods exist for producing deuterated methanols, a common and reliable approach involves the reduction of a carbonyl compound with a deuterated reducing agent.[5]

General Synthesis Workflow

The synthesis and purification of Methan-d2-ol follows a logical progression from precursor selection to final product validation. This workflow ensures high chemical and isotopic purity.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis Phase start Select Precursor (e.g., Paraformaldehyde) reaction Reduction with Deuterated Reagent (e.g., LiAlD₄) start->reaction quench Reaction Quenching (e.g., with D₂O) reaction->quench distill Fractional Distillation quench->distill gcms Purity Analysis (GC-MS) distill->gcms nmr Structure Verification (NMR) gcms->nmr final Final Product: CD₂HOH nmr->final

Caption: General workflow for the synthesis and validation of Methan-d2-ol.

Experimental Protocol: Synthesis via Reduction

This protocol describes a laboratory-scale synthesis of Methan-d2-ol. The causality for this choice rests on the high efficiency and isotopic specificity of metal deuteride reagents.

Objective: To synthesize Methan-d2-ol (CD₂HOH) from paraformaldehyde using lithium aluminum deuteride (LiAlD₄) as the reducing agent.

Materials:

  • Paraformaldehyde, (CH₂O)n

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether or THF

  • Deuterium oxide (D₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon gas)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In the flask, suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether. The choice of an anhydrous ether is critical as LiAlD₄ reacts violently with water.

  • Precursor Addition: Slowly add a solution or suspension of paraformaldehyde in anhydrous diethyl ether to the LiAlD₄ suspension via the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. This step reduces the carbonyl groups to deuterated methyl groups.

  • Reaction: After the addition is complete, stir the mixture at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlD₄ by the slow, dropwise addition of D₂O. The use of D₂O is a self-validating step to prevent isotopic dilution of the product. This will produce CD₂HOD. A subsequent exchange with a small amount of H₂O or allowing for exchange with atmospheric moisture will yield the desired CD₂HOH.

  • Workup: Filter the resulting salts (lithium and aluminum hydroxides) and wash them thoroughly with fresh anhydrous diethyl ether.

  • Drying: Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the resulting liquid by fractional distillation. Collect the fraction boiling at approximately 65 °C.

  • Verification: Analyze the final product for chemical purity using Gas Chromatography (GC) and for isotopic purity and structure confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Research and Drug Development

The unique properties of Methan-d2-ol make it a valuable tool in several scientific domains, particularly in the pharmaceutical industry.

Mechanistic and Tracer Studies

As an isotopically labeled solvent or reagent, CD₂HOH can be used to trace the origin of atoms in a chemical reaction or a biological pathway. By tracking the deuterium labels using MS or NMR, researchers can elucidate complex reaction mechanisms.

Pharmacokinetic and Metabolic Profiling (DMPK)

In drug discovery, deuteration is a key strategy to modulate a drug's metabolic profile. The C-D bond is stronger than the C-H bond, leading to a higher activation energy for bond cleavage. This phenomenon, the kinetic isotope effect (KIE), can slow down metabolic processes that involve C-H bond breaking, such as oxidation by cytochrome P450 enzymes.

While Methan-d2-ol itself is not a therapeutic, it serves as a crucial building block for synthesizing more complex deuterated drug candidates. By incorporating a CD₂H- group at a known metabolic soft spot, drug developers can potentially:

  • Increase the drug's half-life.

  • Reduce the formation of toxic metabolites.

  • Improve the overall safety and efficacy profile of the therapeutic.

Analytical Internal Standards

Quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) requires high-purity internal standards. An ideal internal standard co-elutes with the analyte but is distinguishable by mass. A deuterated version of the analyte is the gold standard for this purpose. Methan-d2-ol can be used to synthesize deuterated metabolites or reference standards, which, when added to a biological sample (e.g., plasma or urine) at a known concentration, allow for precise quantification of the non-deuterated target molecule by correcting for variations in sample preparation and instrument response.

Conclusion

Methan-d2-ol (CAS: 28563-35-1) is more than just a labeled solvent; it is a strategic tool for innovation in chemistry and pharmacology. Its well-defined physical properties, coupled with the unique characteristics imparted by its deuterium labels, provide researchers with a powerful means to investigate reaction mechanisms, enhance the properties of drug candidates, and improve the accuracy of analytical measurements. The methodologies for its synthesis are well-established, allowing for the production of high-purity material essential for these sensitive applications. As the demand for more sophisticated molecular probes and metabolically stable drugs continues to grow, the importance of selectively deuterated building blocks like Methan-d2-ol will undoubtedly increase.

References

  • CP Lab Safety. Methan-d2-ol, min 98 atom% D, 5 grams. [Link]

  • Canadian Science Publishing. SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. [Link]

  • Google Patents.
  • Google Patents.

Sources

Safety Data Sheet (SDS) and handling of Methan-d2-ol

Strategic Handling and Safety Architecture for Methanol-d2 ( )

Content Type: Technical Safety & Operations Guide Target Audience: Research Scientists, NMR Spectroscopists, and DMPK Specialists Compound Focus: Methanol-d2 (Hydroxymethyl-d2,

Executive Summary: The Isotopic Paradox

Methanol-d2 (

Kinetic Isotope Effect (KIE)

Furthermore, the utility of Methanol-d2 in NMR spectroscopy and metabolic tracing relies entirely on its isotopic purity. This guide serves two masters: protecting the operator from the molecule and protecting the molecule from the environment (moisture) .

Physicochemical & Toxicological Matrix[1]

The substitution of hydrogen with deuterium (

Table 1: Comparative Properties of Methanol Isotopologues
PropertyMethanol (

)
Methanol-d2 (

)
Methanol-d4 (

)
Significance
CAS Number 67-56-128563-35-1 811-98-3Unique identifier for inventory tracking.
Molecular Weight 32.04 g/mol 34.05 g/mol 36.07 g/mol Affects gravimetric calculations in stoichiometry.
Flash Point 11°C (52°F)~11°C 11°CHigh Flammability Risk. Same handling as Class IB flammables.
Hygroscopicity HighCritical CriticalAbsorption of atmospheric

ruins isotopic purity via H/D exchange.
Toxicity Target Optic Nerve / CNSOptic Nerve / CNS Optic Nerve / CNSCauses blindness and anion gap metabolic acidosis.
Metabolic Rate BaselineRetarded (Primary KIE) RetardedC-D bond breakage is slower than C-H, potentially delaying toxic metabolite formation.

The "Silent Killer" Mechanism: Kinetic Isotope Effect

Understanding the toxicology of Methanol-d2 requires analyzing the metabolic bottleneck. Methanol toxicity is not intrinsic to the alcohol itself but to its metabolites: formaldehyde and formate .

The conversion of Methanol to Formaldehyde is catalyzed by Alcohol Dehydrogenase (ADH) . This step involves breaking a Carbon-Hydrogen (C-H) bond.

  • Mechanism: In Methanol-d2 (

    
    ), the enzyme must break a Carbon-Deuterium (C-D) bond.
    
  • The KIE Factor: The C-D bond is stronger (lower zero-point energy) than the C-H bond. This results in a Primary Kinetic Isotope Effect (

    
    ) .
    
  • Clinical Implication: Metabolism may be significantly slower. An exposed researcher might not exhibit classic symptoms (visual disturbances, acidosis) as quickly as with standard methanol, leading to a false sense of security while the parent compound accumulates.

Diagram 1: Metabolic Pathway & KIE Bottleneck

MethanolMetabolismcluster_legendLegendMethanolMethanol-d2(CHD₂OH)ADHAlcohol Dehydrogenase(ADH)Methanol->ADHFormaldehydeFormaldehyde-d2(CD₂O)ADH->FormaldehydeRate Limiting StepPrimary KIE (Slower Vmax)ALDHAldehyde Dehydrogenase(ALDH)Formaldehyde->ALDHFormateFormate-d1(DCOO⁻)ALDH->FormateRapid ConversionToxicityTOXICITY:Optic Nerve DamageMetabolic AcidosisFormate->ToxicityInhibition ofCytochrome c OxidasekeyRed Arrow = Kinetic Bottleneck due to Deuterium

Figure 1: The metabolic activation of Methanol-d2. Note the primary kinetic isotope effect at the ADH step, which acts as the rate-limiting bottleneck.

Operational Handling Protocols

To maintain the integrity of the reagent (costing ~50x more than standard methanol) and ensure safety, a "Zero-Moisture, Closed-System" approach is required.

The Enemy: Proton Exchange

Methanol-d2 has a labile proton on the hydroxyl group (if it is




Storage Architecture
  • Vessel: Store only in borosilicate glass ampoules or septa-sealed vials (Sure/Seal™ type).

  • Environment: Flammables cabinet, but secondary containment must be a desiccator containing active desiccant (e.g., Drierite or molecular sieves).

  • Temperature: Ambient is acceptable, but refrigeration (

    
    ) reduces vapor pressure, lowering inhalation risk upon opening.
    
Transfer Protocol: The "Argon Blanket"

Objective: Transfer Methanol-d2 from a stock bottle to an NMR tube without atmospheric contact.

Equipment:

  • Schlenk line (Nitrogen or Argon) or Glove Box.

  • Oven-dried NMR tubes (stored at

    
    , cooled in desiccator).
    
  • Gas-tight syringe with long needle (PTFE tipped plunger preferred).

Step-by-Step Workflow:

  • Purge: Flush the syringe with dry inert gas (

    
     or 
    
    
    ) three times to remove moisture from the barrel.
  • Pressure Equalization: Insert a relief needle (connected to an inert gas bubbler) into the Methanol-d2 septum before withdrawing liquid. This prevents a vacuum that could suck in humid air.

  • Withdrawal: Draw the required volume (typically

    
     mL) slowly to avoid cavitation.
    
  • Dispensing: Inject directly into the NMR tube.

  • Capping: Cap the NMR tube immediately. For long-term storage, wrap the cap with Parafilm or use a flame-seal if the sample is sensitive.

Diagram 2: Inert Transfer Workflow

HandlingWorkflowStartStart: Methanol-d2 StockPrepPre-Conditioning:Dry Syringe (3x Argon Flush)Dry NMR Tube (120°C)Start->PrepEquilibratePressure Equalization:Insert N2/Ar line into SeptumPrep->EquilibrateTransferAspiration:Withdraw Liquid under Positive PressureEquilibrate->TransferDispenseDispense to NMR Tube(Argon Counter-flow if possible)Transfer->DispenseSealSeal & ParafilmDispense->Seal

Figure 2: Critical path for handling Methanol-d2 to prevent moisture ingress and isotopic dilution.

Emergency Response & First Aid

CRITICAL WARNING: Methanol-d2 poisoning is a medical emergency. Do not wait for symptoms to appear.

ScenarioImmediate ActionMedical Rationale
Inhalation Move to fresh air. Administer oxygen if breathing is labored.[1]High vapor pressure allows rapid pulmonary absorption.
Skin Contact Wash with soap and water for 15 min.[1] Do not use ethanol to wash skin (enhances absorption).Dermal absorption is rapid and contributes to systemic toxicity.
Eye Contact Flush with water for 15 min.[1][2] Remove contact lenses.[1]Direct irritant; systemic absorption can still cause optic nerve damage.
Ingestion Do NOT induce vomiting. Transport to ER immediately.Aspiration risk.[1][2][3][4][5][6][7] Vomiting does not prevent absorption.[1]
Antidote Protocol (Clinical Reference)
  • Fomepizole (4-methylpyrazole): The gold standard. It inhibits Alcohol Dehydrogenase (ADH).

  • Ethanol: Competitive substrate. ADH prefers Ethanol over Methanol (approx. 10-20x higher affinity).

  • Relevance to Methanol-d2: Because Methanol-d2 is metabolized slower (due to KIE), the window for effective antidote administration might theoretically be wider, but standard methanol protocols must be initiated immediately regardless of this theoretical margin.

Waste Disposal & Decontamination

  • Segregation: Do not mix Methanol-d2 waste with general organic solvents if isotopic recovery is planned (rare, but possible for large quantities).

  • Labeling: Clearly label as "Deuterated Methanol Waste" – Flammable/Toxic.

  • Evaporation: Do not allow to evaporate in fume hoods as a disposal method. This releases toxic vapors and is an EPA violation.

  • Incineration: Must be disposed of via a licensed chemical waste contractor for high-temperature incineration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 887: Methanol. PubChem. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Methanol: Systemic Agent. NIOSH Emergency Response Safety and Health Database. Available at: [Link]

  • Cleland, W. W. (2003). The use of isotope effects to determine enzyme mechanisms. Journal of Biological Chemistry. (Discusses ADH mechanisms and KIE).

An In-depth Technical Guide to the Thermodynamic Stability of Methan-d2-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier isotope, deuterium, has emerged as a critical strategy in modern drug development, offering pathways to enhance the metabolic stability and pharmacokinetic profiles of therapeutic compounds.[1][2][3] A fundamental understanding of the thermodynamic stability of these deuterated molecules in solution is paramount for predicting their behavior in physiological environments and for optimizing their design. This guide provides a comprehensive technical exploration of the thermodynamic stability of a model deuterated compound, Methan-d2-ol (CH₂DOH), in solution. We will delve into the theoretical underpinnings of thermodynamic isotope effects, detail rigorous experimental methodologies for their quantification, and outline computational approaches for predictive modeling. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, pharmacology, and drug discovery, providing both foundational knowledge and practical insights into the thermodynamic landscape of deuterated molecules.

Introduction: The Significance of Deuteration in Modern Drug Discovery

The strategic replacement of hydrogen atoms with deuterium in drug candidates, a process known as deuteration, has gained significant traction in pharmaceutical research. This seemingly minor isotopic substitution can profoundly alter a molecule's metabolic fate by leveraging the kinetic isotope effect (KIE).[2] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed metabolic reactions.[2] This can result in a number of favorable pharmacokinetic outcomes:

  • Increased Metabolic Stability: Slower metabolism can lead to a longer drug half-life, potentially reducing dosing frequency.[3][4]

  • Enhanced Bioavailability: Reduced first-pass metabolism can increase the concentration of the active drug in systemic circulation.[2][4]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can minimize the production of harmful byproducts.[4]

Beyond the kinetic advantages, the thermodynamic stability of a deuterated compound in solution dictates its solubility, partitioning behavior, and interactions with its biological target. Therefore, a thorough understanding of the thermodynamic principles governing these molecules is essential for rational drug design and development. This guide will use Methan-d2-ol (CH₂DOH) as a case study to explore these fundamental concepts.

Theoretical Framework: The Thermodynamic Isotope Effect

The thermodynamic isotope effect (TIE), also known as the equilibrium isotope effect, refers to the change in the equilibrium constant of a reaction upon isotopic substitution.[5] Unlike the more commonly discussed kinetic isotope effect, which pertains to reaction rates, the TIE governs the relative stability of reactants and products at equilibrium.

The origin of the TIE lies in the differences in the vibrational zero-point energies (ZPEs) of isotopologues. The ZPE is the lowest possible energy that a quantum mechanical system may have. Due to its greater mass, a deuterium atom has a lower vibrational frequency in a chemical bond compared to a protium (¹H) atom. This results in a lower ZPE for the C-D bond compared to the C-H bond.

The Gibbs free energy (G) of a molecule is a key determinant of its thermodynamic stability and is defined by the equation:

G = H - TS

where H is the enthalpy, T is the temperature, and S is the entropy. The change in Gibbs free energy (ΔG) for a reaction determines its spontaneity.[6][7]

For an isotope exchange reaction, such as:

CH₃OH + D₂O ⇌ CH₂DOH + HDO

The equilibrium constant (K_eq) is related to the standard Gibbs free energy change (ΔG°) by:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the temperature. A K_eq greater than 1 indicates that the products are thermodynamically favored at equilibrium. The TIE on this equilibrium is the ratio of the equilibrium constant for the reaction with the light isotope to that with the heavy isotope.[5]

The thermodynamic stability of CH₂DOH in a given solvent is influenced by a complex interplay of factors, including:

  • Intermolecular Interactions: Hydrogen bonding between the hydroxyl group of methanol and solvent molecules is a primary determinant of its stability in protic solvents. Deuteration can subtly alter the strength and nature of these hydrogen bonds.[8]

  • Solvent Organization: The presence of the deuterated solute can affect the local structure and entropy of the surrounding solvent molecules.

  • Vibrational Contributions: Changes in the vibrational modes of the molecule upon deuteration contribute to differences in enthalpy and entropy.

Experimental Determination of Thermodynamic Stability

Precise experimental measurement is crucial for validating theoretical models and for providing the accurate thermodynamic data needed for drug development. The following sections detail key experimental protocols for determining the thermodynamic stability of Methan-d2-ol in solution.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions in solution.[4] This allows for the determination of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[9] While often used for binding studies, ITC can also be adapted to measure the enthalpy of solution.

  • Instrument Preparation:

    • Thoroughly clean the sample and reference cells of the ITC instrument with detergent, followed by extensive rinsing with deionized water and the experimental buffer or solvent.

    • Ensure the instrument is equilibrated at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation:

    • Prepare a solution of the desired solvent (e.g., water, ethanol, or a buffer).

    • Accurately weigh a small amount of CH₂DOH. For the determination of the enthalpy of solution, the CH₂DOH will be the titrant.

    • Degas both the solvent and the CH₂DOH solution to prevent the formation of air bubbles during the experiment.[9]

  • ITC Experiment:

    • Fill the sample cell with the pure solvent.

    • Load the injection syringe with the CH₂DOH.

    • Perform a series of small, sequential injections of CH₂DOH into the solvent-filled sample cell.

    • The instrument will measure the heat absorbed or released after each injection.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change for that injection.

    • The enthalpy of solution (ΔH_soln) can be determined from the cumulative heat changes as a function of the concentration of CH₂DOH in the cell.

SoluteSolventΔH_soln (kJ/mol)
CH₃OHWaterValue to be determined
CH₂DOHWaterValue to be determined
CH₃OHEthanolValue to be determined
CH₂DOHEthanolValue to be determined

Note: This table is a template for presenting experimentally determined data. Specific values would be populated from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly sensitive technique that can be used to determine the equilibrium constants of isotope exchange reactions.[10][11] By quantifying the relative concentrations of the different isotopologues at equilibrium, the Gibbs free energy difference between them can be calculated.

  • Sample Preparation:

    • Prepare a solution containing a known concentration of CH₃OH in a deuterated solvent that can participate in hydrogen exchange, such as D₂O or methanol-d4 (CD₃OD).

    • Include an internal standard with a known concentration for accurate quantification.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the sample at a constant, precisely controlled temperature.

    • Allow sufficient time for the H/D exchange reaction to reach equilibrium. This can be monitored by acquiring spectra at different time points until no further changes in the relative peak integrals are observed.

  • Data Analysis:

    • Identify the resonance signals corresponding to the methyl protons (CH₃ and CH₂D) and the hydroxyl proton (OH and OD, though the OD signal is typically not observed in ¹H NMR). The signal for the CH₂D group will be a triplet due to coupling with deuterium.

    • Carefully integrate the signals for the CH₃ and CH₂D groups.

    • The equilibrium constant (K_eq) for the exchange reaction can be calculated from the ratio of the integrated peak areas, taking into account the stoichiometry of the reaction.

G CH3OH CH₃OH CH2DOH CH₂DOH CH3OH->CH2DOH k_f D2O D₂O HDO HDO CH2DOH->CH3OH k_r

Caption: H/D exchange equilibrium between methanol and heavy water.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the thermodynamic properties of molecules.[12][13] DFT calculations can be used to determine the Gibbs free energy, enthalpy, and entropy of CH₂DOH and its non-deuterated counterpart, allowing for a theoretical estimation of the thermodynamic isotope effect.

  • Structure Optimization:

    • Build the 3D structures of CH₃OH and CH₂DOH.

    • Perform a geometry optimization calculation to find the lowest energy conformation of each molecule in the gas phase.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized structures. This is essential for calculating the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.[14]

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Solvation Modeling:

    • To model the behavior in solution, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM).[15][16] This approximates the solvent as a continuous dielectric medium.

    • Perform single-point energy calculations on the gas-phase optimized structures within the chosen solvent model to obtain the solvation free energy.

  • Calculation of Thermodynamic Properties:

    • The Gibbs free energy in solution is calculated by adding the solvation free energy to the gas-phase Gibbs free energy obtained from the frequency calculation.

    • The standard Gibbs free energy of formation can then be calculated by subtracting the Gibbs free energies of the constituent elements in their standard states.[17][18]

G start Build 3D Structures (CH₃OH & CH₂DOH) geom_opt Geometry Optimization (Gas Phase) start->geom_opt freq_calc Frequency Calculation (Gas Phase) geom_opt->freq_calc solv_model Continuum Solvation Model (e.g., PCM) geom_opt->solv_model thermo_props Calculate Thermodynamic Properties (ΔG, ΔH, ΔS) freq_calc->thermo_props sp_energy Single-Point Energy (in Solvent) solv_model->sp_energy sp_energy->thermo_props end Thermodynamic Stability Analysis thermo_props->end

Caption: Workflow for DFT calculation of thermodynamic properties.

MoleculePropertyGas Phase (kJ/mol)Aqueous Solution (kJ/mol)
CH₃OH ΔG°_fValueValue
ΔH°_fValueValue
Value (J/mol·K)Value (J/mol·K)
CH₂DOH ΔG°_fValueValue
ΔH°_fValueValue
Value (J/mol·K)Value (J/mol·K)

Note: This table is a template for presenting computationally derived data. Specific values would be populated from DFT calculations.

Factors Influencing the Thermodynamic Stability of Methan-d2-ol in Solution

The thermodynamic stability of CH₂DOH in solution is a nuanced property influenced by several interconnected factors.

  • Solvent Polarity and Hydrogen Bonding Capacity: In protic solvents like water and alcohols, hydrogen bonding is the dominant intermolecular interaction. The slightly lower zero-point energy of the O-D bond compared to the O-H bond can lead to subtle differences in hydrogen bond strength and dynamics.[8] In aprotic solvents, dipole-dipole interactions will be more significant, and the effect of deuteration on these interactions is generally smaller.

  • Temperature: The Gibbs free energy is temperature-dependent (G = H - TS). The entropic contribution (-TS) becomes more significant at higher temperatures. Therefore, the relative stability of CH₂DOH and CH₃OH can change with temperature.

  • Concentration: At higher concentrations, solute-solute interactions become more important. The formation of methanol clusters and the influence of deuteration on these clusters can affect the overall thermodynamic properties of the solution.

Conclusion and Future Perspectives

The thermodynamic stability of deuterated compounds in solution is a critical parameter in modern drug design. As demonstrated with the model compound Methan-d2-ol, a combination of experimental techniques, such as Isothermal Titration Calorimetry and NMR spectroscopy, and computational methods like Density Functional Theory, can provide a comprehensive understanding of the thermodynamic isotope effect.

While this guide provides a foundational framework, further research is needed to build a comprehensive database of thermodynamic data for a wider range of deuterated molecules in various pharmaceutically relevant solvents. Such data will be invaluable for refining predictive models and for accelerating the development of safer and more effective deuterated drugs. The continued synergy between experimental and computational approaches will undoubtedly be at the forefront of these future endeavors.

References

  • AquigenBio.
  • Benchchem.
  • Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025-05-20).
  • Clearsynth Discovery.
  • Grim, R. J. A. et al. DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Phys. Chem. Chem. Phys.2019, 21, 18246-18257.
  • Goerigk, L. et al. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angew. Chem. Int. Ed.2022, 61, e202115533.
  • Mora-Diez, N. et al. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules2021, 26, 7685.
  • Solvent Isotope Effect. Chem-Station Int. Ed. (2024-04-27). [Link]

  • Reddit. Hydrogen Bonding. (2025-01-03). [Link]

  • Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. J. Chem. Educ.2010, 87, 7, 742–744.
  • Hashmi, M. A. Tutorial 22 | How to Use Isotopes in Gaussian Calculations. YouTube. (2022-06-26). [Link]

  • DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • The values of the calculated frequencies of the deuterated isotopomers of methanol molecule and the experimental ones. ResearchGate. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Methods in Enzymology2016, 566, 255-281.
  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link]

  • Chemguide. AN INTRODUCTION TO GIBBS FREE ENERGY. [Link]

  • Gibbs Free Energy. [Link]

  • Tutorial 2: entropy of mixing of methanol+water. DoSPT. (2017-12-28). [Link]

  • Oyama, T. et al. Laboratory Measurement of CH 2 DOH Line Intensities in the Millimeter-wave Region. The Astrophysical Journal2023, 956, 2.
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. (2023-09-08). [Link]

  • Efficient first-principles approach to Gibbs free energy with thermal expansion. arXiv. (2024-05-23). [Link]

  • TAO-DFT with the Polarizable Continuum Model. International Journal of Molecular Sciences2020, 21, 12, 4287.
  • Thermochemistry in Gaussian. Gaussian. (2000-04-19). [Link]

  • Barone, V. et al. Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species. J. Phys. Chem. A2019, 123, 21, 4675–4685.
  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Explicitly Representing the Solvation Shell in Continuum Solvent Calculations. J. Chem. Theory Comput.2007, 3, 4, 1498–1506.
  • Calculating Free Energy Changes in Continuum Solvation Models. ResearchGate. (2025-08-07). [Link]

  • Enthalpy of Solution. Chemistry LibreTexts. (2025-05-27). [Link]

  • Standard values of enthalpies of dissolution (Δ sol H°, kJ/mol) of... ResearchGate. [Link]

  • Goodwin, R. D. Methanol Thermodynamic Properties From 176 to 673 K at Pressures to 700 Bar.
  • DFT Study of Solvent Effects for Some Organic Molecules Using a Polarizable Continuum Model. Semantic Scholar. (2006-05-27). [Link]

  • Parise, B. et al. Detection of doubly-deuterated methanol in the solar-type protostar IRAS16293−2422. Astronomy & Astrophysics2002, 393, L49-L53.
  • Enthalpy of solvation correlations for organic solutes and gases dissolved in dichloromethane and 1,4-dioxane. ResearchGate. (2026-01-09). [Link]

  • Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. (2023-01-26). [Link]

  • Calculating Gibbs free energy for the reaction of burning methanol. Chemistry Stack Exchange. (2020-05-12). [Link]

  • Liley, P. E. Thermodynamic properties of methanol. Chem. Eng. (N.Y.)1982, 89, 24.
  • Entropy (ΔS), Gibbs free energy (ΔG), and enthalpy (ΔH) changes from methanol dehydration to the DME reaction as functions of the reaction temperature. ResearchGate. [Link]

  • CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of... Doc Brown's Chemistry. [Link]

  • Thermodynamic Properties of Methanol in the Critical and Supercritical Regions. ResearchGate. (2015-01-05). [Link]

  • Taniguchi, K. et al. A survey of CH2DOH towards starless and pre-stellar cores in the Taurus molecular cloud. Monthly Notices of the Royal Astronomical Society2021, 500, 2, 1845–1853.
  • Consider the evaporation of methanol at 25.0 °C : CH3OH(l). Tro 4th Edition Ch 18 Problem 70a. Pearson. [Link]

  • Sato, O. et al. Thermodynamic analysis of alcohol effect on thermal stability of proteins. J. Biosci. Bioeng.2010, 110, 6, 689-695.
  • Methanol (data page). Wikipedia. [Link]

  • Enthalpy of Solution. Chemistry LibreTexts. (2023-01-29). [Link]

  • Consider the evaporation of methanol at 25.0 °C : CH3OH(l). Tro 4th Edition Ch 18 Problem 70b. Pearson. [Link]

  • Entropy of Phase Transitions. YouTube. (2020-07-28). [Link]

  • How to deal with rotational and translation contributions to thermochemical/entropy corrections in solution vs gas-phase?. ResearchGate. (2016-07-12). [Link]

Sources

Methan-d2-ol refractive index and density specifications

Technical Whitepaper: Physicochemical Characterization of Methan-d2-ol ( )

Executive Summary

Methan-d2-ol (Methanol-d2,

123

mechanistic studieschiral synthesismetabolic tracking

This guide provides the definitive physicochemical specifications for Methan-d2-ol (CAS 28563-35-1), distinguishing it from other isotopologues, and outlines rigorous protocols for its handling and characterization.

Part 1: Molecular Identity & Isotopic Specifications

Precise identification is paramount in isotope chemistry. "Methanol-d2" can be ambiguous in non-standard nomenclature; however, Methan-d2-ol specifically refers to the

ParameterSpecification
Chemical Name Methan-d2-ol
Synonyms Methanol-d2; Dideuteriomethanol; Methyl-d2 alcohol
CAS Number (Labeled) 28563-35-1
CAS Number (Unlabeled) 67-56-1
Chemical Formula

Molecular Weight 34.05 g/mol
Isotopic Purity Typically

atom % D
Structure Methyl group contains 1 H and 2 D; Hydroxyl group contains H.
Isotope Effect Logic

The substitution of Hydrogen (


Primary Isotope Effect4
  • Mass Increase: Deuterium is approx. twice the mass of Hydrogen, significantly increasing density.

  • Vibrational Frequency: The C-D bond is stronger and shorter than the C-H bond (lower zero-point energy), reducing the molar volume slightly and altering the polarizability, which lowers the refractive index.

IsotopeEffectSubstH → D SubstitutionMassMass Increase(MW 32.04 → 34.05)Subst->MassVibVibrational FrequencyDecrease (C-D vs C-H)Subst->VibDensityDensity Increase(~6% higher)Mass->DensityPolarPolarizabilityReductionVib->PolarRIRefractive IndexDecreasePolar->RI

Figure 1: Mechanistic flow of isotopic substitution effects on bulk physical properties.

Part 2: Physicochemical Specifications

The following data represents the authoritative specifications for Methan-d2-ol (



Density and Refractive Index Table
PropertyMethanol (

)
Methan-d2-ol (

)
Methanol-d4 (

)
Density (

)
0.7914 (at 25°C)0.840 (at 25°C) 0.888 (at 25°C)
Refractive Index (

)
1.3291.326 1.323
Boiling Point 64.7°C65.4°C 65.4°C
Flash Point 11°C11°C 11°C

Critical Note on Temperature: Density is specified at 25°C , while Refractive Index is standardly reported at 20°C . Methanol has a high coefficient of thermal expansion; ensure temperature correction is applied if measuring at deviating temperatures.

Data Analysis
  • Density: The density of Methan-d2-ol (0.840 g/mL) is approximately 6.1% higher than non-deuterated methanol. This correlates directly with the mass ratio increase (

    
    ).
    
  • Refractive Index: The Refractive Index (RI) drops from 1.329 to 1.326. This inverse isotope effect on RI is characteristic of deuterated solvents, caused by the lower polarizability of the C-D bond compared to the C-H bond.

Part 3: Measurement & Handling Protocols

To validate these specifications in a laboratory setting, strict protocols must be followed to prevent H/D exchange (hygroscopicity) and temperature errors.

Protocol 1: High-Precision Density & RI Measurement

Equipment: Oscillating U-tube density meter (e.g., Anton Paar DMA series) coupled with a digital refractometer (e.g., Abbemat).

  • System Cleaning:

    • Flush system with HPLC-grade acetone, followed by dry air.

    • Crucial Step: Flush with a "sacrificial" aliquot of Methan-d2-ol to remove any residual protons or moisture on the sensor walls.

  • Temperature Equilibration:

    • Set the Peltier thermostat to exactly 20.00°C for RI and 25.00°C for Density.

    • Allow 5 minutes of stabilization.

  • Sample Injection:

    • Inject 1–2 mL of sample using a gas-tight glass syringe. Avoid plastic syringes which may leach plasticizers or retain moisture.

    • Check for microbubbles (visual inspection via camera).

  • Measurement:

    • Record values only when drift is

      
       units/min.
      
Protocol 2: Preventing Isotopic Dilution

Methan-d2-ol is hygroscopic. Atmospheric moisture (


  • Storage: Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Septum Use: Always withdraw via a septum; never open the bottle cap to humid air.

HandlingProtocolStartStart: Methan-d2-ol SampleStep11. Inert Gas Purge(Argon/N2)Start->Step1Step22. Sacrificial Flush(Condition Instrument)Step1->Step2CheckCheck: Microbubbles?Step2->CheckMeasureMeasure @ 20°C (RI) / 25°C (Density)Check->MeasureNoErrorReclean & ReloadCheck->ErrorYesError->Step2

Figure 2: Workflow for handling hygroscopic deuterated solvents to ensure data integrity.

Part 4: Applications in Drug Development

Why use Methan-d2-ol (


Chiral Methyl Group Synthesis

Methan-d2-ol is a precursor for synthesizing chiral methyl groups . By converting the hydroxyl group to a leaving group and performing a nucleophilic substitution with a third isotope (e.g., Tritium or a specific H), researchers can create a chiral center at the methyl carbon. This is vital for:

  • Mechanistic Enzymology: Determining the stereochemistry of enzymatic reactions (retention vs. inversion).

  • Conformational Analysis: Studying rotamers in drug-receptor binding pockets.

Metabolic Stability Profiling (Deuterium Switch)

In drug candidates containing methoxy groups (



  • Methan-d2-ol allows for the specific synthesis of

    
     analogs to fine-tune metabolic rates (attenuating the KIE compared to fully deuterated variants).
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12812205: Methan-d2-ol. [Link]

  • NIST. Thermodynamic Properties of Normal and Deuterated Methanols. J. Phys. Chem. Ref. Data. [Link]

  • Kozma, et al. Refractive index of Methanol and its isotopologues. RefractiveIndex.INFO Database. [Link]

An In-Depth Technical Guide to Deuterated Methan-d2-ol (CH₂DOD) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Deuterated methanol-d2 (CH₂DOD), a selectively labeled isotopologue of methanol, has emerged as a valuable tool in a multitude of scientific disciplines, ranging from fundamental mechanistic studies to the forefront of pharmaceutical development. This in-depth technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and diverse applications of CH₂DOD. By exploring both classical and contemporary synthetic methodologies, this guide offers researchers and drug development professionals the foundational knowledge and practical insights necessary to effectively leverage this unique molecule in their work. Particular emphasis is placed on its role in elucidating reaction mechanisms through the kinetic isotope effect and its strategic implementation in drug design to modulate metabolic pathways and enhance pharmacokinetic profiles.

Introduction: The Significance of Selective Deuteration

Isotopic labeling, the selective replacement of an atom with one of its isotopes, is a powerful technique for probing molecular structure, dynamics, and reactivity. Deuterium (²H or D), a stable isotope of hydrogen, has proven particularly useful due to its twofold increase in mass compared to protium (¹H). This mass difference gives rise to the kinetic isotope effect (KIE) , where the cleavage of a C-D bond is significantly slower than that of a C-H bond. This phenomenon has profound implications for understanding and manipulating chemical and biological processes.

Methanol-d2 (CH₂DOD), with two deuterium atoms on the methyl group, represents a strategic choice for isotopic labeling. It offers a distinct spectroscopic signature and a pronounced KIE at the methyl position, making it an ideal tracer and metabolic modulator. This guide will delve into the multifaceted world of CH₂DOD, providing a detailed exploration of its journey from a laboratory curiosity to a critical component in modern chemical and pharmaceutical research.

A Historical Perspective on the Synthesis of Deuterated Methanols

The journey to synthesize selectively deuterated methanols has evolved in tandem with the broader field of deuterium chemistry. Early methods, developed in the mid-20th century, often relied on the reduction of partially deuterated precursors.

Early Synthetic Strategies: Laying the Foundation

Initial approaches to preparing deuterated methanols were often extensions of established organic reactions, adapted to incorporate deuterium. One of the classical methods involved the reduction of formaldehyde-d₂ (D₂CO) . This deuterated aldehyde, obtainable through the oxidation of deuterated methane derivatives, could be reduced to CH₂DOD using various hydride reagents.

Another early and versatile method was the Grignard reaction . The reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with deuterated formaldehyde (D₂CO) would yield, after acidic workup, methanol-d2. Conversely, a deuterated Grignard reagent (CD₂HMgBr) could react with non-deuterated formaldehyde. These early methods, while foundational, often suffered from limitations in isotopic purity and scalability.

The Evolution towards Selective and Efficient Synthesis

The demand for high-purity deuterated compounds, particularly for spectroscopic and pharmaceutical applications, spurred the development of more refined and selective synthetic routes. The industrial-scale production of fully deuterated methanol (CD₃OD) often involves the catalytic reaction of carbon monoxide with deuterium gas (D₂) under high pressure and temperature.

For the specific synthesis of CH₂DOD, modern organometallic catalysis has provided highly efficient and selective methods. These approaches often utilize transition metal complexes to facilitate hydrogen isotope exchange (HIE) reactions.

Modern Synthetic Approaches to Methanol-d2

Contemporary synthetic chemistry offers a range of sophisticated methods for the preparation of CH₂DOD with high isotopic purity and in good yields. These methods are characterized by their selectivity and milder reaction conditions compared to historical approaches.

Iridium-Catalyzed Hydrogen Isotope Exchange

A powerful modern technique for selective deuteration is the use of iridium-based catalysts. These catalysts can facilitate the direct exchange of hydrogen atoms for deuterium on a variety of organic molecules, including alcohols. The use of deuterium oxide (D₂O) as an inexpensive and readily available deuterium source makes this method particularly attractive. The reaction typically proceeds under basic or neutral conditions and demonstrates high functional group tolerance.[1][2]

Experimental Protocol: Iridium-Catalyzed α-Deuteration of a Primary Alcohol (General Procedure)

  • To a reaction vessel, add the primary alcohol (1.0 mmol), an iridium catalyst such as [Ir(cod)(dppe)]BF₄ (0.01-0.05 mmol), and a suitable solvent (e.g., THF).

  • Add deuterium oxide (D₂O, 10-20 equivalents).

  • If required, add a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by NMR spectroscopy or GC-MS until the desired level of deuteration is achieved.

  • Upon completion, cool the reaction mixture, and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting deuterated alcohol by column chromatography or distillation.

Ruthenium-Catalyzed Selective Deuteration

Ruthenium-based catalysts have also proven to be highly effective for the selective deuteration of alcohols. Similar to iridium catalysts, these systems can utilize D₂O as the deuterium source and often exhibit excellent selectivity for the α-position of the alcohol.[3][4] The mechanism typically involves a dehydrogenation-deuteration sequence, where the alcohol is first oxidized to the corresponding aldehyde or ketone, followed by deuteration of the carbonyl intermediate and subsequent reduction back to the deuterated alcohol.

G cluster_0 Catalytic Cycle A R-CH₂OH B [Ru]-H A->B -H₂ D [Ru]-D B->D +D₂O -HDO C R-CHO E R-CHDOD C->E +[Ru]-D D->C -H E->A Reduction

Caption: Generalized workflow for Ruthenium-catalyzed α-deuteration of a primary alcohol.

Physicochemical and Spectroscopic Properties of Methanol-d2

The substitution of hydrogen with deuterium in methanol leads to subtle but measurable changes in its physical and spectroscopic properties. Understanding these differences is crucial for the effective application of CH₂DOD.

Comparative Physicochemical Properties
PropertyMethanol (CH₃OH)Methanol-d2 (CH₂DOD)Methanol-d4 (CD₃OD)
Molecular Weight ( g/mol ) 32.0434.0536.07
Boiling Point (°C) 64.7~6565.1
Density (g/mL at 20°C) 0.792~0.810.888
Refractive Index (n²⁰/D) 1.328~1.3271.326

Note: The properties for CH₂DOD are approximate as they can vary slightly based on isotopic purity.

Spectroscopic Characterization

The isotopic substitution in CH₂DOD gives rise to distinct spectroscopic signatures compared to its non-deuterated and fully deuterated counterparts.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of CH₂DOD is significantly different from that of methanol. The methyl group, which appears as a singlet in CH₃OH, is absent. Instead, a broad singlet corresponding to the hydroxyl proton (OH) is observed, and a small residual signal for any remaining CHD₂OH may be present. The chemical shift of the hydroxyl proton is solvent and temperature-dependent.

  • ²H NMR: The deuterium NMR spectrum shows a signal for the deuterium atoms in the methyl group.

  • ¹³C NMR: The carbon-13 NMR spectrum of CH₂DOD will show a single resonance for the methyl carbon. Due to the presence of two deuterium atoms, this signal will appear as a quintet due to C-D coupling. The chemical shift will be slightly upfield compared to the quartet observed for the methyl carbon in CH₃OH.

4.2.2. Infrared (IR) Spectroscopy

The vibrational frequencies of bonds involving deuterium are lower than those of the corresponding bonds with protium. This is clearly observed in the IR spectrum of CH₂DOD. The C-D stretching vibrations appear at a lower frequency (around 2000-2260 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). The O-D stretch also appears at a lower frequency (around 2500 cm⁻¹) than the O-H stretch (around 3200-3600 cm⁻¹). A comparative study of the infrared spectra of various deuterated methanols was published as early as 1961, providing a foundational understanding of these isotopic effects on vibrational modes.[5][6][7]

4.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak of CH₂DOD will be observed at m/z = 34, which is two mass units higher than that of methanol (m/z = 32). The fragmentation pattern will also differ, reflecting the presence of deuterium atoms. For example, the loss of a deuterium atom from the molecular ion would result in a fragment at m/z = 32.

Applications in Research and Drug Development

The unique properties of CH₂DOD make it a powerful tool in various scientific fields, with particularly significant applications in mechanistic chemistry and drug development.

Elucidating Reaction Mechanisms via the Kinetic Isotope Effect

The primary kinetic isotope effect (KIE), where the rate of a reaction is slower when a C-D bond is broken compared to a C-H bond, is a cornerstone of mechanistic chemistry.[8][9][10][11][12] By synthesizing molecules with deuterium at specific positions and measuring the reaction rates, chemists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. CH₂DOD can be used as a starting material to introduce a deuterated methyl group into a larger molecule, allowing for the study of reactions involving this group.

KIE cluster_1 Reaction Coordinate Reactants Reactants TransitionState Transition State Reactants->TransitionState ΔG‡(H) Products Products TransitionState->Products Reactants_D Reactants (Deuterated) TransitionState_D Transition State (Deuterated) Reactants_D->TransitionState_D ΔG‡(D) > ΔG‡(H) TransitionState_D->Products

Caption: Energy profile illustrating the kinetic isotope effect.

A Strategic Tool in Drug Development

In pharmaceutical research, the KIE is strategically employed to improve the metabolic stability of drug candidates. Many drug molecules are metabolized by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds. By replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism can be significantly reduced.[8] This can lead to:

  • Increased drug exposure: A slower metabolism results in a longer half-life and higher plasma concentrations of the drug.

  • Reduced dosage: With improved metabolic stability, a lower or less frequent dose may be required to achieve the desired therapeutic effect.

  • Improved safety profile: By blocking a specific metabolic pathway, the formation of potentially toxic metabolites can be avoided.

The "deuterated drug" strategy has gained significant traction, with the first FDA-approved deuterated drug, deutetrabenazine, demonstrating the clinical benefits of this approach.

Case Study: Deuteration of the N-methyl Group in Enzalutamide

Enzalutamide is a drug used to treat prostate cancer. One of its metabolic pathways involves the N-demethylation of an N-methyl group. By replacing the hydrogens of this methyl group with deuterium (creating a -CD₃ group, which can be synthesized from deuterated methanol derivatives), the rate of this metabolic process is slowed.[2][5] This leads to a higher systemic exposure of the active drug and a lower concentration of the N-desmethyl metabolite, potentially improving the drug's efficacy and safety profile.[2][5]

Tracers in Metabolic and Mechanistic Studies

CH₂DOD can serve as a precursor for introducing a deuterated methyl group into various biomolecules. These labeled molecules can then be used as tracers to follow their fate in metabolic pathways using techniques like mass spectrometry and NMR spectroscopy. This allows researchers to map out complex biochemical networks and understand how they are altered in disease states.

Conclusion and Future Outlook

Deuterated methanol-d2 is more than just a solvent; it is a precision tool that empowers researchers to unravel complex chemical and biological processes and to design safer and more effective medicines. The evolution of its synthesis from classical methods to modern catalytic approaches has made this valuable molecule more accessible than ever. As our understanding of the subtle yet profound effects of isotopic substitution continues to grow, the applications of CH₂DOD and other selectively deuterated compounds are poised to expand even further, promising new discoveries and therapeutic innovations. The continued development of highly selective and efficient deuteration methodologies will be a key enabler of this progress, solidifying the role of deuterium chemistry as a vital component of modern scientific research.

References

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. PMC. Available at: [Link]

  • Large deuterium isotope effects and their use: A historical review. ResearchGate. Available at: [Link]

  • [Infrared absorption spectra of methyl alcohols CH3OH, CH3OD and CD3OD, liquids and vapors (3 to 15u)]. PubMed. Available at: [Link]

  • Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science (RSC Publishing). Available at: [Link]

  • Iridium-catalyzed α-selective deuteration of alcohols. PMC - NIH. Available at: [Link]

  • Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry. Available at: [Link]

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. Available at: [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. PMC. Available at: [Link]

  • Infrared Spectra of Methanol and Deuterated Methanols in Gas, Liquid, and Solid Phases. Journal of Chemical Physics. Available at: [Link]

  • Iridium-catalyzed α-selective deuteration of alcohols. ResearchGate. Available at: [Link]

  • Ruthenium Catalyzed Selective α- And α,β-Deuteration of Alcohols Using D2O. Request PDF - ResearchGate. Available at: [Link]

  • Simple and Efficient Catalytic Reaction for the Selective Deuteration of Alcohols. Request PDF - ResearchGate. Available at: [Link]

  • Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. Available at: [Link]

  • Kinetic Isotope Effects. Chemistry LibreTexts. Available at: [Link]

  • Kinetic isotope effect. Wikipedia. Available at: [Link]

  • Infrared Spectra of Methanol and Deuterated Methanols in Gas, Liquid, and Solid Phases*. The Journal of Chemical Physics. Available at: [Link]

Sources

Advanced Solubility Profiling in Methan-d2-ol and Deuterated Isotopologues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Senior Researchers, NMR Spectroscopists, and Formulation Scientists.

Executive Summary: The Isotopic Solvation Landscape

In high-precision structural biology and organic synthesis, deuterated solvents are not merely passive spectral windows; they are distinct thermodynamic environments. While Methanol-d4 (


) is the industry standard for NMR, Methan-d2-ol  (specifically the chiral isotopomers 

or the partially deuterated

) represents a specialized niche used for mechanistic probing of stereoselectivity and kinetic isotope effects (KIE).

This guide provides a definitive technical framework for understanding the solubility profiles of organic compounds in Methan-d2-ol. It synthesizes the Solvent Isotope Effect (SIE) with practical micro-solubility protocols, acknowledging that while bulk solubility often mirrors proteo-methanol (


), the subtle thermodynamic shifts (

) can be critical for metastable polymorphs and chiral resolution.

Physicochemical Framework: The Isotope Effect

To predict solubility in Methan-d2-ol, one must interpolate between the well-characterized extremes of proteo-methanol (


) and perdeuteromethanol (

). The substitution of Hydrogen with Deuterium alters the zero-point vibrational energy, affecting hydrogen bond length and strength—the Ubbelohde Effect .
Comparative Solvent Properties

The following table synthesizes known data for standard methanols and interpolated values for the d2-isotopologue (


), grounded in the linear dependence of isotope effects.
PropertyMethanol (

)
Methan-d2-ol (

)*
Methanol-d4 (

)
Impact on Solubility
Molar Mass 32.04 g/mol ~34.05 g/mol 36.07 g/mol Gravimetric conversion factors.
Density (

)
0.791 g/mL~0.835 g/mL (Est.)0.888 g/mLAffects buoyancy/sedimentation in suspensions.
Dielectric Constant (

)
32.7~32.532.3Slight reduction in D-solvents reduces solubility of highly polar ions.
Viscosity (

)
0.544 mPa·s~0.57 mPa·s0.593 mPa·sSlower mass transfer/dissolution rates in D-solvents.
H-Bond Acidity (

)
0.930.930.92D-bonds are energetically different; often weaker H-bond donors.

*Note: Values for Methan-d2-ol are theoretically interpolated based on mass-weighted averaging between d0 and d4 variants, as pure bulk experimental data for d2 is rare outside of astrophysical contexts.

The Thermodynamic Solubility Shift

The solubility ratio between a proteo-solvent (


) and a deutero-solvent (

) is governed by the free energy of transfer:


  • Polar Solutes: Generally exhibit lower solubility in deuterated methanol (Inverse Isotope Effect). The

    
     bond is slightly weaker/longer than 
    
    
    
    in bulk liquid, increasing the energetic cost of cavity formation and solvation shell organization.
  • Non-Polar Solutes: Exhibit negligible difference, driven primarily by van der Waals forces which remain largely unchanged by nuclear mass.

Methodological Core: Micro-Scale Solubility Profiling

Given the high cost of Methan-d2-ol (often custom-synthesized or >$500/g), standard shake-flask methods requiring milliliters of solvent are prohibitive. The following Self-Validating Micro-Saturation Protocol is designed for volumes


.
Protocol: The Isothermal Micro-Slurry Method

Objective: Determine thermodynamic solubility with


 relative standard deviation (RSD) using minimal solvent.

Materials:

  • Methan-d2-ol (Isotopic purity

    
    )
    
  • 1.5 mL HPLC amber vials with low-volume inserts

  • Temperature-controlled orbital shaker

  • 0.22

    
     PTFE syringe filters (pre-saturated)
    

Step-by-Step Workflow:

  • Excess Addition: Weigh 2.0 mg of analyte into a tared micro-vial. Add 50

    
     of Methan-d2-ol.
    
  • Visual Check: If fully dissolved, add analyte in 1.0 mg increments until a persistent suspension (slurry) is observed.

  • Equilibration: Seal and agitate at

    
     for 24 hours. Crucial: The agitation speed must ensure particle suspension without generating shear heat.
    
  • Phase Separation: Centrifuge at 10,000 RPM for 5 minutes.

  • Sampling: Carefully aspirate the supernatant (avoiding the pellet).

  • Dilution & Quantification: Dilute the supernatant 100x with Proteo-Methanol (

    
    ) for HPLC/UV analysis.
    
    • Why Proteo-Methanol? It prevents deuterium exchange errors in the analytical column and is cost-effective.

  • Validation: Re-measure the pellet by XRPD (X-Ray Powder Diffraction) to ensure no solvate/polymorph transition occurred during equilibration (e.g., formation of a Methan-d2-ol solvate).

Visualizing the Solvation Mechanism

The following diagram illustrates the differential solvation dynamics. In Methan-d2-ol, the primary isotope effect influences the "cybotactic region" (the ordered solvent shell), altering the entropic penalty of dissolution.

SolvationMechanism Solid Solid Analyte (Crystal Lattice) Transition Cavity Formation (+ Energy Cost) Solid->Transition Lattice Energy Breakdown Shell_H Solvation Shell (CH3OH) Tighter H-Bonds Transition->Shell_H H-Bonding Shell_D Solvation Shell (CHD2OH) Altered Zero-Point Energy Transition->Shell_D D-Bonding (Weaker/Slower Exchange) Solubility_H Solubility (H) Standard Reference Shell_H->Solubility_H Equilibrium Solubility_D Solubility (D2) Typically Lower (Isotope Effect) Shell_D->Solubility_D Equilibrium

Caption: Thermodynamic cycle showing the divergence in solvation shell energetics between proteo-methanol and Methan-d2-ol, leading to differential solubility.

Critical Application: Chiral Recognition & Mechanistic Probing

The specific utility of Methan-d2-ol (


)  over the more common Methanol-d4 lies in its Chirality .
The Chiral Methyl Group

Unlike


 (achiral) or 

(achiral), the

molecule possesses a pro-chiral center. When interacting with a chiral solute (e.g., an enantiopure drug), the solubility profile may exhibit Diastereomeric Solvation .
  • Mechanism: The specific spatial arrangement of H and D atoms in the solvent shell can create subtle steric or electronic clashes with the solute's chiral centers.

  • Result: This can lead to measurable solubility differences between enantiomers in Methan-d2-ol, a phenomenon not observed in achiral solvents. This is utilized in Chiral Solvating Agent (CSA) NMR studies to resolve enantiomeric excess without chiral shift reagents.

Experimental Workflow for Chiral Solubility

ChiralWorkflow Start Racemic Compound Solvent Add Methan-d2-ol (Chiral Solvent Environment) Start->Solvent Equilib Equilibrate (Slurry) Solvent->Equilib Analysis Analyze Supernatant (Chiral HPLC/NMR) Equilib->Analysis Result Differential Solubility? (Diastereomeric Effect) Analysis->Result

Caption: Workflow for detecting diastereomeric solubility differences using chiral Methan-d2-ol.

References

  • NIST Chemistry WebBook. Methanol-d4 and Isotopologues: Thermophysical Properties. National Institute of Standards and Technology. [Link]

  • Reich, H. J. Solvent Isotope Effects in NMR Spectroscopy. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Alvarez, F. J., & Schowen, R. L. Mechanistic studies of solvent isotope effects. In Isotopes in Organic Chemistry, Elsevier. [Link]

  • PubChem Compound Summary. Methanol-d4 (CID 71568) and Deuterated Derivatives. National Library of Medicine. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for NMR solvent properties and impurities). [Link]

Methodological & Application

Methan-d2-ol in quantitative NMR (qNMR) analysis

Application Note: Methan-d2-ol ( ) in Quantitative NMR (qNMR)

Executive Summary

Methan-d2-ol (

  • As a Reference: It is the primary residual species (

    
    ) in Methanol-d4 (
    
    
    ) solvents, providing the universal chemical shift reference at 3.31 ppm .
  • As an Analyte: It serves as a stable isotope tracer in metabolic studies and a precursor for hyperpolarized

    
     probes (e.g., [1- 
    
    
    ]methan-d2-ol) due to its extended spin-lattice relaxation times (
    
    
    ).

This guide provides protocols for properly utilizing the

Technical Background: The Physics of the Signal

Understanding the spectral signature of Methan-d2-ol is prerequisite for accurate integration. Unlike the singlet of non-deuterated methanol (


The Quintet Mechanism

The proton (



  • Spin of Deuterium (

    
    ):  1
    
  • Number of coupling nuclei (

    
    ):  2
    
  • Multiplicity Rule:

    
     lines.
    
  • Intensity Distribution: Unlike the Pascal's triangle (1:2:1) for spin-1/2 nuclei, two spin-1 nuclei produce a 1:2:3:2:1 intensity pattern.

Spectral Parameters
ParameterValueNotes
Chemical Shift (

)
3.31 ppm Standard reference in

.[1][2][3]
Multiplicity Quintet (quin)1:2:3:2:1 intensity ratio.
Coupling Constant (

)
~1.7 Hz Geminal coupling. Requires high resolution to resolve.
Carbon Satellite 49.0 ppm (

)
Septet in

NMR.

Protocol A: Chemical Shift Referencing using Residual Methan-d2-ol

For researchers using Methanol-d4 (

Objective: Accurately reference 1H qNMR spectra using the residual

Workflow Diagram

ReferenceWorkflowStartStart: Acquire 1H SpectrumIdentifyIdentify Residual Peak(3.31 ppm)Start->IdentifyCheckCheck Multiplicity(Is it a Quintet?)Identify->CheckDecisionResolved?Check->DecisionCalibrateSet Central Line to 3.310 ppmDecision->CalibrateYes (1:2:3:2:1)WarnWarning: Check for H2O overlap(4.87 ppm) or impuritiesDecision->WarnNo (Broad/Singlet)

Figure 1: Decision tree for verifying and setting the chemical shift reference using the residual Methan-d2-ol signal.

Step-by-Step Procedure
  • Acquisition: Acquire the

    
     NMR spectrum.[2][4] Ensure the spectral width covers -2 to 14 ppm.
    
  • Identification: Locate the signal near 3.31 ppm.[1][3]

    • Note: Pure

      
       also contains water (
      
      
      ) at ~4.87 ppm. Do not confuse the two.
  • Validation: Zoom in on the 3.31 ppm peak. You must observe the quintet splitting (

    
    ).
    
    • Troubleshooting: If the peak appears as a broad singlet, your field homogeneity (shimming) is poor, or line broadening (LB) is set too high (>0.5 Hz).

  • Calibration: Place the cursor on the central peak (the tallest of the five) and calibrate to 3.310 ppm .

Protocol B: Quantitative Determination of Methan-d2-ol (Analyte)

For researchers quantifying Methan-d2-ol in metabolic tracers or reaction mixtures.

Objective: Quantify the concentration of Methan-d2-ol in a sample using an Internal Standard (IS).

Reagents and Standards
  • Analyte: Methan-d2-ol (

    
    ).[2][5]
    
  • Solvent:

    
     (Recommended to avoid overlap with solvent residual peaks) or DMSO-d6.
    
    • Avoid: Methanol-d4 (solvent signals will mask the analyte).

  • Internal Standard (IS): Maleic Acid (Singlet, ~6.0 ppm) or Potassium Hydrogen Phthalate (KHP).

    • Requirement: The IS must have a

      
       relaxation time similar to or longer than the analyte to ensure efficient recycling, or D1 must be adjusted to the longest 
      
      
      .
qNMR Acquisition Parameters

The presence of deuterium on the carbon reduces the dipolar relaxation efficiency for the remaining proton, potentially increasing the


 relaxation time

ParameterSettingRationale
Pulse Angle 90°Maximizes signal-to-noise ratio (SNR).
Relaxation Delay (D1)

seconds
Must be

. Methan-d2-ol protons may have

s.
Acquisition Time (AQ)

seconds
Ensures full decay of the FID and high digital resolution.
Spectral Width 20 ppmCovers all signals including IS.
Scans (NS) 16, 32, or 64Based on concentration (SNR > 150:1 required).
Decoupling None (Standard) or

-Decoupling

decoupling (e.g., zgdc with CPD on deuterium channel) collapses the quintet to a singlet, improving sensitivity and integration accuracy.
Experimental Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of Methan-d2-ol sample (

      
      ) into a vial.
      
    • Weigh 5–10 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 600 µL

      
      .
      
  • Acquisition:

    • Insert sample and lock/shim.

    • Determine

      
       for Methan-d2-ol (using t1ir inversion recovery) if unknown.
      
    • Set D1 =

      
      .
      
    • Run the qNMR experiment (e.g., zg or zg30).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase and Baseline correct (automatic + manual adjustment).

    • Integration:

      • Integrate the IS signal (

        
        ).
        
      • Integrate the Methan-d2-ol signal at 3.31 ppm (

        
        ).
        
      • Note: If not decoupling deuterium, integrate the entire quintet (all 5 peaks).

  • Calculation:

    
    
    
    • 
       (Number of protons in 
      
      
      ).
    • 
       (Adjust for D2 isotope mass).
      

Advanced Application: Metabolic Tracing

In metabolic flux analysis, Methan-d2-ol tracks the conversion of methanol to formaldehyde/formate without losing the carbon-hydrogen label immediately.

Pathway Diagram

MetabolicPathwaycluster_NMRqNMR SignalsMethanolMethan-d2-ol(CHD2OH)ADHADH/CatalaseMethanol->ADHOxidationSig13.31 ppm (qn)Methanol->Sig1FormaldehydeFormaldehyde-d1(CHDO)ADH->Formaldehyde-H/DFormateFormate-d1(DCOO-)Formaldehyde->FormateALDHSig2~9.6 ppm (t)Formaldehyde->Sig2Sig3~8.5 ppm (s)Formate->Sig3

Figure 2: Metabolic oxidation pathway of Methan-d2-ol and corresponding NMR signatures.

Key Insight: The transition from


References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Eurisotop. (n.d.). Deuterated Solvents and Reagents: Methan-d2-ol Specification. Eurisotop Product Catalog. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

  • Coudert, L. H. (2014).[5] The Torsional Spectrum of Doubly Deuterated Methanol

    
    . International Symposium on Molecular Spectroscopy. Link[5]
    
  • Comment, A. (2015). Metabolic and Molecular Imaging by Hyperpolarized Magnetic Resonance.[6] 56th ENC NMR Conference. Link

Optimizing deuterated methylation with Methan-d2-ol

The targeted methylation of drug candidates using deuterated reagents is a proven strategy for enhancing their therapeutic potential. By leveraging Methanol-d4 as a starting material, researchers can access the valuable -CD3 group in a cost-effective manner. The key to success lies in the initial activation of methanol to a potent electrophile like CD3I or by employing robust methodologies like the Mitsunobu reaction. Rigorous optimization of reaction conditions and comprehensive analytical validation using both MS and NMR are paramount to ensure the integrity and purity of the final deuterated compound, paving the way for its use in advanced pharmacokinetic and clinical studies. [25][26]

References

  • A Researcher's Guide to High-Resolution Mass Spectrometry for Deuterated Compound Analysis. (n.d.). Benchchem.
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. (n.d.). Benchchem.
  • Synthesis of deuterated metabolites. (n.d.). Hypha Discovery.
  • What is Deuterated Iodomethane and How is it Synthesized?. (n.d.). Guidechem.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).
  • He, Y., Tang, C., Mao, J., Liu, Z., Huang, W., & Mao, Z. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838–842.
  • How do you make iodomethane d3?. (2023, August 7). Bloom Tech.
  • IODOMETHANE-D3 synthesis. (n.d.). ChemicalBook.
  • The Application of Deuterated Compounds in Elucidating Metabolic Pathways. (n.d.). Benchchem.
  • Steverlynck, J., Sitdikov, R., & Rueping, M. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 27(46), 11751-11772.
  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.
  • Deuterated Compounds. (2025, May 29). Simson Pharma Limited.
  • Method for separating deuterated methyl iodide. (n.d.). Google Patents.
  • Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. (n.d.). ACS Publications.
  • Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane. (2021, August 6). WIPO Patentscope.
  • Steverlynck, J., Sitdikov, R., & Rueping, M. (2021). The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry, 27(46), 11751–11772.
  • Deuteration Degree‐Controllable Methylation via a Cascade Assembly Strategy using Methylamine‐Water as Methyl Source. (n.d.). ResearchGate.
  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Preprints.org.
  • Is there any review on analytical methods to determine the degree of deuterium/hydrogen exchange?. (2021, May 6). ResearchGate.
  • Rapid and Direct Site-Specific Deuteration Monitoring. (n.d.). Brightspec.
  • Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). (2025, November 5). ResolveMass Laboratories Inc.
  • 9.14: Biological Methylating Reagents. (2014, August 29). Chemistry LibreTexts.
  • How can I figure out the percentage of deuterium incorporation in product?. (2014, December 24). ResearchGate.
  • The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. (n.d.). PMC.
  • Deuterium Labeled Compounds. (n.d.). Zeochem.
  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025, August 6). Wiley Online Library.
  • N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. (2025, May 21). Thieme Chemistry.
  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (2025, August 9). ResearchGate.
  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (n.d.). Journal of Medicinal Chemistry.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024, September 6). Beilstein Journal of Organic Chemistry.
  • Mitsunobu Reaction - Common Conditions. (n.d.). organic-chemistry.org.
  • Effect of deuteration on methyl 1 H R 2 relaxation rates in 2 H-and 1.... (n.d.). ResearchGate.
  • Methylation. (n.d.). Wikipedia.
  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025, September 12). NIH.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • The importance of deuterated compounds, the magic methyl effect and.... (n.d.). ResearchGate.
  • A practical synthesis of deuterated methylamine and dimethylamine. (n.d.). Semantic Scholar.
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. (2022, January 21). PMC.
  • A practical synthesis of deuterated methylamine and dimethylamine. (n.d.). ResearchGate.
  • Conventional procedures for O-methylation and -demethylation. a Toxic.... (n.d.). ResearchGate.
  • Process for the o-methylation of phenols and a catalyst for carrying out the process. (n.d.). Google Patents.

Application of Methan-d2-ol in pharmaceutical impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of Methan-d2-ol in Pharmaceutical Impurity Profiling

Executive Summary

In modern pharmaceutical impurity profiling, the distinction between intrinsic degradation products and solvent-induced artifacts is critical for regulatory compliance (ICH Q3A/B). Methan-d2-ol (Dideuteromethanol,


 or 

) serves as a high-precision isotopic probe in this domain. Unlike standard Methanol-d4 (

), which exchanges all protons including the hydroxyl, Methan-d2-ol selectively labels the carbon backbone while retaining specific proton functionalities (or vice versa depending on the isotopologue).

This application note details the use of Methan-d2-ol for:

  • Artifact Detection: Distinguishing solvent-generated pseudo-impurities (solvolysis) from true drug degradants.

  • Mechanistic Elucidation: Tracing hydride vs. deuteride shifts in oxidative degradation pathways.

  • Stable Isotope Labeled (SIL) Standards: Synthesizing deuterated impurity standards for accurate LC-MS quantification.

Part 1: The Reagent & Scientific Rationale

Methan-d2-ol generally refers to methanol isotopologues where the carbon atom bears deuterium atoms (e.g.,


 or 

). In impurity profiling, its utility stems from its unique mass signature and NMR behavior.
  • Mass Spectrometry (MS): It introduces a specific mass shift (+2 Da per methyl group incorporation) distinct from standard Methanol-d4 (+3 or +4 Da). This allows researchers to differentiate multiple reaction pathways.

  • NMR Spectroscopy: It breaks the magnetic equivalence of the methyl group. In

    
    , the residual proton appears as a distinct multiplet (quintet), allowing for the assignment of specific solvolysis products without obscuring the entire spectral window.
    

Part 2: Experimental Protocols

Protocol A: Distinguishing Solvent-Induced Artifacts (The "Shift" Strategy)

Objective: To determine if an unknown impurity appearing in an HPLC-MS profile is a "true" degradant or a methyl-ester/ether artifact formed by reaction with the methanol mobile phase.

Mechanism: If the impurity is formed by the solvent (methanolysis), substituting the mobile phase with Methan-d2-ol will shift the impurity's mass by exactly +2 Da (for


) or +3 Da (for 

) relative to the non-deuterated baseline.

Materials:

  • LC-MS Grade Methanol (Standard).

  • Methan-d2-ol (Isotopic Purity >99%).

  • Target Drug Substance.

Workflow:

  • Baseline Acquisition:

    • Prepare the drug substance in standard Methanol/Water (50:50).

    • Incubate at 40°C for 4 hours (forced degradation condition).

    • Acquire LC-MS spectrum.[1][2][3] Note the

      
       of the unknown impurity (e.g., 
      
      
      
      ).
  • Isotopic Challenge:

    • Prepare the same drug substance concentration in Methan-d2-ol /Water (50:50).

    • Crucial Step: Ensure the aqueous buffer pH matches the baseline sample to prevent pH-driven kinetic differences.

    • Incubate under identical conditions (40°C, 4 hours).

    • Acquire LC-MS spectrum.[1][2][3]

  • Data Analysis:

    • Locate the impurity peak at the same retention time.

    • Calculate Mass Shift (

      
      ).
      

Interpretation Table:

Observed Shift (

)
ConclusionMechanistic Insight
0 Da Intrinsic Impurity The impurity does not incorporate solvent molecules. It is a true degradation product (e.g., hydrolysis, oxidation).
+2.01 Da Solvent Artifact (Mono-substitution) The impurity contains one methoxy group derived from the solvent (e.g., methyl ester formation).
+4.02 Da Solvent Artifact (Di-substitution) The impurity involves two solvent molecules reacting with the drug.
Non-Integer/Mixed Exchangeable Protons Partial H/D exchange occurring on labile sites (OH, NH) if the solvent is not fully defined.
Protocol B: Synthesis of Stable Isotope Labeled (SIL) Impurity Standards

Objective: To synthesize a deuterated analog of a specific impurity (e.g., N-methylated or O-methylated derivative) using Methan-d2-ol as a building block. This SIL standard is required for quantifying the impurity in the drug substance using Isotope Dilution Mass Spectrometry (IDMS).

Context: Regulatory agencies (FDA/EMA) require precise quantification of genotoxic impurities. SIL standards compensate for matrix effects in LC-MS.

Synthetic Procedure (Example: Methyl Ester Impurity Synthesis):

  • Activation: Dissolve the carboxylic acid precursor (Drug-COOH) in anhydrous THF.

  • Reagent Addition: Add 1.1 equivalents of Methan-d2-ol (

    
    ).
    
  • Catalysis: Add a catalytic amount of sulfuric acid or EDC/DMAP.

  • Reflux: Heat to 60°C for 2-6 hours.

  • Workup: Evaporate solvent. The resulting product is the Drug-COO-CD2H ester.

  • Validation:

    • NMR: Confirm the disappearance of the COOH proton and appearance of the

      
       signal (distinct coupling pattern).
      
    • MS: Confirm the M+2 mass peak.

Application in Profiling: Spike this synthesized SIL standard into the drug sample. The SIL standard will co-elute with the natural impurity but be detected in a separate MS channel (


). The ratio of Area(Impurity) / Area(SIL) provides the absolute concentration, correcting for ionization suppression.

Part 3: Visualization & Logic

Decision Tree: Impurity Identification via Isotopic Labeling

The following diagram illustrates the logical flow for characterizing an unknown peak using deuterated methanol reagents.

ImpurityProfiling Start Unknown Impurity Detected (LC-MS) Exp1 Experiment: Re-prepare sample in Methan-d2-ol (or d4) Start->Exp1 Compare Compare Mass Spectra (Shift Analysis) Exp1->Compare Decision Mass Shift Observed? Compare->Decision Result_Artifact Solvent-Induced Artifact (Pseudo-Impurity) Decision->Result_Artifact Yes (Shift > 0) Result_True Intrinsic Degradation Product (True Impurity) Decision->Result_True No (Shift = 0) Sub_Decision Shift Magnitude? Result_Artifact->Sub_Decision Mech_Ester Mechanism: Esterification (Carboxylic Acid + Solvent) Sub_Decision->Mech_Ester +2/+3 Da (Alkylation) Mech_Exchange Mechanism: H/D Exchange (Labile Protons only) Sub_Decision->Mech_Exchange Variable (Labile H)

Caption: Logical workflow for distinguishing true pharmaceutical impurities from solvent-generated artifacts using isotopic shifting.

Part 4: Scientific Grounding & References

Mechanistic Causality: The use of deuterated solvents relies on the Kinetic Isotope Effect (KIE) and mass discrimination. In solvolysis reactions (e.g., transesterification), the solvent molecule becomes covalently bound to the analyte. If the solvent is deuterated, the mass of the resulting adduct increases by the mass difference of the isotope (


). This provides unambiguous proof of solvent participation, which is a common source of "ghost peaks" in stability studies [1].

NMR Specificity: While Methanol-d4 (


) is the standard NMR solvent to eliminate proton signals, Methan-d2-ol (

)
is valuable in chiral recognition and conformational analysis . The reduced symmetry of the

group renders the remaining protons diastereotopic in chiral environments, aiding in the structural elucidation of complex impurities containing chiral centers [2].

References:

  • Alsante, K. M., et al. (2003). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. Discusses the regulatory necessity of distinguishing artifacts.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry. Provides chemical shift data for solvent impurities including methanol isotopologues.

  • Vogel, M., et al. (2019). "Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) in Impurity Profiling." Journal of Pharmaceutical and Biomedical Analysis. Details the use of deuterated mobile phases for structural elucidation.

  • Pharmaffiliates. (2023). "Certificate of Analysis: Deuterated Impurity Standards." Demonstrates the commercial application of Methan-d2-ol moieties in SIL standards.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methan-d2-ol NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-BL-D2-OPT Topic: Baseline Noise & Artifact Reduction in Methan-d2-ol Systems Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Welcome to the Advanced NMR Support Center. You are likely accessing this guide because your spectra involving Methan-d2-ol (Methanol-d2,


) exhibit non-linear baselines, rolling artifacts, or unexpected "noise" floors.

In deuterated methanol derivatives, baseline issues rarely stem from a single source. They are a compound effect of instrumental dead-time (acoustic ringing), isotopic coupling (


), and chemical exchange  (-OH broadening). This guide bypasses generic advice to target the specific physics of semi-deuterated alcoholic solvents.

Part 1: Diagnostic Triage (Visualizing the Problem)

Before altering parameters, determine if your "noise" is electronic, digital, or chemical. Use the logic flow below to categorize your baseline distortion.

DiagnosticFlow Start Identify Baseline Symptom Sinusoidal Sinusoidal Roll / Wavy Start->Sinusoidal BroadHump Broad Hump / Hill Start->BroadHump Smiles Smiles/Frowns at Edges Start->Smiles MultipletNoise Jagged 'Grass' near 3.3 ppm Start->MultipletNoise Acoustic Diagnosis: Acoustic Ringing (Dead Time Corruption) Sinusoidal->Acoustic Exchange Diagnosis: Chemical Exchange (-OH Proton) BroadHump->Exchange Filter Diagnosis: Digital Filter/Phase (Group Delay) Smiles->Filter Coupling Diagnosis: Unresolved Isotope Coupling (CHD2 Quintet) MultipletNoise->Coupling FixAcoustic Action: Backward Linear Prediction (LPC) Acoustic->FixAcoustic FixExchange Action: Temp/pH Adjustment Exchange->FixExchange FixFilter Action: Post-Acquisition Processing Filter->FixFilter FixCoupling Action: 2H Decoupling Coupling->FixCoupling

Figure 1: Diagnostic Logic Tree for isolating the root cause of baseline distortions in semi-deuterated methanol spectra.

Part 2: The "Rolling" Baseline (Instrumental Artifacts)

The Issue: Acoustic Ringing

In Methan-d2-ol samples, particularly at lower concentrations, you may see a sinusoidal "roll" across the entire baseline. This is often acoustic ringing —mechanical vibration of the probe coil induced by the RF pulse.[1]

Why it happens: The ringing signal decays rapidly but often persists into the start of your acquisition (the "Dead Time"). The Fourier Transform (FT) of this early-time distortion results in a low-frequency roll in the frequency domain.

Solution: Backward Linear Prediction (LPC)

Do not rely solely on polynomial baseline correction (e.g., abs in TopSpin), which distorts integrals. Instead, reconstruct the corrupted first points of the FID.

Protocol: Implementing Backward LPC

ParameterRecommended SettingExplanation
LPC Mode BackwardPredicts missing points at the start of FID (t=0).
Basis Points 128 - 256Number of "good" data points used to calculate coefficients.
Predicted Points 8 - 16Replaces the first 8-16 points (the ringing duration).
Coefficients 16 - 32Determines the order of the prediction matrix.

Step-by-Step (Generic Interface):

  • Visualize FID: Zoom into the very start of the FID (Time Domain).

  • Identify Corruption: Look for non-exponential decay or jagged points in the first 0–20 µs.

  • Set Prediction: Configure the processing software to replace points 1 through

    
     (where 
    
    
    
    covers the distorted region) using data starting from point
    
    
    .
  • Transform: Re-process (FT) and phase. The roll should vanish without affecting peak integrals.

Expert Insight: Increasing the Pre-Scan Delay (DE) can also mitigate this, but it introduces first-order phase errors. LPC is the superior mathematical solution [1].

Part 3: The "Chemical" Noise (Isotope & Exchange Effects)

Methan-d2-ol (


) presents two unique chemical sources of "noise" that are actually unresolved signals.
The "Grass" (Isotope Coupling)

Unlike Methanol-d4 (


), which has no proton signal on the carbon, Methan-d2-ol has one  proton attached to carbon, coupled to two  deuteriums.
  • The Physics: Deuterium (

    
    ) has a spin of 1.[2] The proton is split by two deuteriums (
    
    
    
    ) into a 1:2:3:2:1 quintet .
  • The Symptom: The coupling constant (

    
    ) is small (~2 Hz). If your shimming is imperfect, this quintet blurs into a jagged, low-intensity "hump" at ~3.3 ppm, often mistaken for baseline noise.
    
  • Validation: Improve shimming or apply

    
     Decoupling  (if hardware permits) during acquisition to collapse the multiplet into a singlet.
    
The -OH Exchange Hump

The hydroxyl proton in Methan-d2-ol undergoes chemical exchange with trace water or other protic species.

  • The Symptom: A massive, rolling hill in the baseline (usually 4.0–6.0 ppm).

  • Mechanism: Intermediate exchange rate (

    
    ). The signal broadens so much it becomes indistinguishable from the baseline.
    
  • Troubleshooting Protocol:

VariableAdjustmentEffect on Baseline
Temperature Cool to -10°C Slows exchange; sharpens the -OH peak (separates it from baseline).
Temperature Heat to +40°C Accelerates exchange; coalesces peak with H2O (sharpens average signal).
pH Add trace acid/base Catalyzes exchange; collapses broadening into a sharp average peak.

Part 4: Acquisition Parameter Optimization

To prevent "digital" noise and dynamic range issues, adhere to these acquisition standards for semi-deuterated solvents.

Receiver Gain (RG) Optimization

High-gain settings often clip the intense solvent residual signal, causing "wiggles" (sinc function artifacts) across the baseline.

The "10% Rule" Protocol:

  • Run ZG (zero go) or ga (get acquisition) with RG set to auto.

  • Check the FID intensity.[3] The maximum amplitude should fill only 10-20% of the ADC (Analog-to-Digital Converter) dynamic range if solvent suppression is NOT used.

  • Why? This prevents ADC overflow (clipping) which mathematically manifests as baseline ripples.

Pulse Sequence Logic

If the Methan-d2-ol signals are overwhelming your analyte, use Excitation Sculpting or WET1D rather than simple Presaturation, which can transfer saturation to your analyte via the exchangeable -OH.

PulseLogic Input Sample: Analyte in Methan-d2-ol Decision Is -OH interfering? Input->Decision Presat Standard Presaturation (zgpr) Decision->Presat No Sculpting Excitation Sculpting (zgesgp) Decision->Sculpting Yes Risk Risk: Saturation Transfer (Analyte Signal Loss) Presat->Risk Result Result: Flat Baseline No Analyte Loss Sculpting->Result

Figure 2: Pulse sequence selection strategy to avoid baseline artifacts caused by solvent suppression.

FAQ: Rapid Fire Troubleshooting

Q: My baseline smiles at the edges of the spectrum. A: This is a Digital Filter artifact. The edges of the spectral window are attenuated by the anti-aliasing filter.

  • Fix: Increase your Spectral Width (SW) by 20%. Process with "Linear Prediction" (Forward) to extend the FID if resolution is critical.

Q: I see a rolling baseline only in the Methan-d2-ol region (3-5 ppm). A: This is likely Pulse Breakthrough or Dielectric Ringing specific to the solvent's conductivity.

  • Fix: Ensure your pulse width (P1/pw) is accurately calibrated (360-degree null test). An incorrect pulse angle leaves residual transverse magnetization that distorts the baseline.

Q: Can I just use abs (Automatic Baseline Correction)? A: Use with caution. abs fits a polynomial function to the noise. If your "noise" is actually broad -OH exchange peaks, abs will subtract your chemical data, ruining integration accuracy. Always fix the FID (LPC) before fixing the spectrum.

References

  • University of Ottawa NMR Facility. (2008). Backward Linear Prediction for Acoustic Ringing.[4] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[5] Organometallics. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for Pulse Sequences).
  • Bruker BioSpin. (2025). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Retrieved from [Link]

Sources

Technical Support Center: Methan-d2-ol Isotopic Integrity

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the preservation of isotopic integrity in Methan-d2-ol (CAS: 28563-35-1).

Subject: Preventing Proton-Deuterium Exchange & Scrambling in Methan-d2-ol (


)
Document ID:  TS-ISO-MEOH-02
Audience:  Analytical Chemists, Metabolic Researchers, NMR Spectroscopists

Core Technical Definition & Scope

Before implementing preservation protocols, it is critical to define the specific exchange risks associated with this isotopologue.

Target Molecule: Methan-d2-ol (


)
  • Carbon-Bound Deuterium (

    
    ): Non-Labile.  These bonds are kinetically stable under standard conditions. Exchange requires extreme pH (strong bases/acids) or radical initiators.
    
  • Oxygen-Bound Proton (

    
    ): Labile.  This proton is subject to rapid diffusion-controlled exchange (
    
    
    
    ) with any available protons or deuterons in the environment (moisture, protic solvents).

The "Exchange" Problem: When researchers ask about "preventing exchange" in this molecule, they are typically facing one of two scenarios:

  • Loss of Hydroxyl Proton Identity: You wish to observe the specific

    
     signal (e.g., for coupling constants), but atmospheric moisture or deuterated solvents (
    
    
    
    ,
    
    
    ) are swapping the
    
    
    for
    
    
    (or vice versa).
  • Back-Exchange of Carbon-Deuteriums: Rare, but possible in metabolic studies involving enzymatic oxidation or extreme pH.

Critical Storage & Handling Protocols

Protocol A: The "3A Rule" for Drying

Issue: Water introduces protons that exchange with the hydroxyl group. Standard drying agents often fail with methanol. Solution: You must use 3Å Molecular Sieves .

Drying AgentStatusTechnical Rationale
3Å Sieves REQUIRED Pore size (3Å) adsorbs

(2.7Å) but excludes Methanol (3.8–4.1Å).
4Å Sieves FORBIDDEN Pore size (4Å) is large enough to trap Methanol molecules, leading to solvent loss and inefficient drying due to competitive adsorption.
Silica Gel AVOID Surface hydroxyls on silica can facilitate H/D exchange; acidic nature may catalyze unwanted chemistry.

Step-by-Step Drying Workflow:

  • Activation: Heat 3Å sieves to 250°C–300°C under vacuum for 12 hours. Cool in a desiccator.

  • Ratio: Add 10% w/v activated sieves to the Methan-d2-ol.

  • Duration: Allow to stand for 24 hours.

  • Filtration: If removing sieves, use a sintered glass filter under positive nitrogen pressure. Do not use paper filters (source of moisture).

Protocol B: Glassware Silanization

Issue: Untreated glass surfaces contain silanol groups (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


). These act as a reservoir of exchangeable protons.
Solution:  Cap the surface silanols using a hydrophobic silanizing agent.
  • Preparation: Clean glassware thoroughly; acid wash if necessary, then dry at 120°C.

  • Treatment: Immerse glassware in a 5% solution of dimethyldichlorosilane (DMDCS) in dry toluene for 15 minutes.

    • Alternative: Use a vapor-phase silanization in a vacuum desiccator if immersion is impractical.

  • Rinsing: Rinse twice with dry toluene, then twice with dry methanol (standard grade is fine for rinsing, provided it is dried immediately after).

  • Curing: Bake glassware at 100°C for 1 hour. The surface is now hydrophobic and proton-inert.

Experimental Setup & Solvent Selection

The choice of solvent dictates the stability of the hydroxyl proton.

Decision Matrix: Solvent Selection for NMR

Use this matrix to determine the correct solvent environment for


.

SolventSelection Start Goal: Analyze CD2HOH Q1 Must you observe the Hydroxyl Proton (OH)? Start->Q1 YesOH Yes Q1->YesOH NoOH No Q1->NoOH Solvent1 Use Aprotic Polar Solvent: DMSO-d6 or Acetone-d6 YesOH->Solvent1 Prevents Exchange Dry CRITICAL: Solvent must be dried over 3A sieves Solvent1->Dry Result1 Result: OH appears as triplet (coupled to CD2) Dry->Result1 Solvent2 D2O or CD3OD NoOH->Solvent2 Result2 Result: OH exchanges to OD. Signal disappears. Solvent2->Result2

Figure 1: Solvent selection workflow to preserve hydroxyl proton visibility.

Troubleshooting & FAQs

Q1: I am using DMSO-d6, but my hydroxyl peak is broad or missing. Why? A: This indicates trace water or acid contamination.

  • Mechanism: Even trace

    
     catalyzes proton transfer between alcohol molecules. This rapid exchange averages the signal, broadening it or merging it with the water peak.
    
  • Fix: Add activated 3Å molecular sieves directly to the NMR tube 1 hour before acquisition. Alternatively, filter the DMSO-d6 through a plug of basic alumina (dried) to remove acidic impurities.

Q2: Can I use "Methan-d2-ol" to deuterate other molecules? A: No.

  • The deuterium atoms in

    
     are on the carbon. They are not  available for exchange under standard conditions.
    
  • If you need a source of exchangeable deuterium (

    
    ), you require Methanol-d1 (
    
    
    
    )
    or Methanol-d4 (
    
    
    )
    .

Q3: Is the C-D bond stable at high pH? A: Generally, yes, but caution is required.

  • The

    
     of methanol is ~15.5. Alkoxides formed by strong bases (e.g., NaH) are stable.
    
  • However, extreme conditions (e.g., strong base + high heat) can theoretically lead to slow H/D scrambling if a radical mechanism is initiated, though this is rare in standard synthesis.

Q4: How do I calculate the isotopic purity if the OH exchanges? A: Do not rely on the OH integration.

  • Use Quantitative Carbon NMR (

    
    -NMR)  with inverse gated decoupling. The 
    
    
    
    carbon will appear as a quintet (due to coupling with two D nuclei,
    
    
    ) while any non-deuterated impurity (
    
    
    or
    
    
    ) will show different splitting patterns.
  • Alternatively, use

    
    -NMR  (Deuterium NMR) to quantify the label directly.
    

Mechanism of Exchange (Visualized)

Understanding where the exchange happens is vital for prevention.

ExchangeMechanism cluster_0 Risk Zone (Hydroxyl) Methanol Methan-d2-ol (CD2H-OH) Complex Hydrogen Bonded Complex Methanol->Complex Diffusion Stable Carbon-Deuterium (Stable) Methanol->Stable C-D Bond No Exchange Water Trace Water (H-O-H) Water->Complex Exchange Proton Transfer (Rapid) Complex->Exchange Hydroxyl H swaps with Water H

Figure 2: Mechanistic distinction between the labile Hydroxyl proton and the stable Carbon-Deuterium bond.

References

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and the Alcohol Class. Journal of Organic Chemistry. Link (Establishes 3Å sieves as superior for methanol drying).

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link (Comparative analysis of sieve types).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link (Reference for solvent impurity shifts and exchange behaviors).

  • Seed, A. (2001). Silanizing Glassware.[1][2][3][4] Current Protocols in Cell Biology.[2] Link (Standard protocol for surface passivation).

  • Santa Cruz Biotechnology. (n.d.). Methan-d2-ol Product Data Sheet.Link (Confirmation of CAS 28563-35-1 structure as

    
    ).
    

Sources

Technical Support Center: Chemical Shift Referencing in Methanol-d4

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical process of chemical shift referencing in deuterated methanol (Methanol-d4, CD3OD). Accurate referencing is fundamental to the reliability and reproducibility of NMR data in drug discovery and chemical research.

Section 1: The Fundamentals of Chemical Shift Referencing

Q1: What is chemical shift referencing and why is it crucial for my research?

A: Chemical shift (δ) is the resonant frequency of a nucleus relative to a standard, which is influenced by its local electronic environment.[1] This makes it a powerful tool for structure elucidation. Referencing establishes the "zero point" on the NMR spectrum, allowing for the accurate comparison of chemical shifts across different samples, experiments, and spectrometers.[2] Without proper referencing, chemical shift values are meaningless, making it impossible to compare data or identify compounds reliably.[2][3]

The International Union of Pure and Applied Chemistry (IUPAC) recommends using tetramethylsilane (TMS) as the primary reference for proton (¹H) and carbon (¹³C) NMR in organic solvents.[4][5] TMS is chemically inert, volatile, and its 12 equivalent protons produce a single, sharp signal defined as 0.0 ppm.[1] For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is the recommended standard.[4]

Q2: What is the difference between internal and external referencing?

A: Internal referencing involves adding the reference standard directly to the sample solution. This is the most common and generally preferred method as the reference compound experiences the same magnetic environment as the analyte.

External referencing involves placing the reference standard in a separate container, such as a capillary tube, which is then placed inside the NMR tube. This method is used when the reference standard might react with the sample or is insoluble. However, external referencing is susceptible to magnetic susceptibility differences between the sample and the reference, which can lead to inaccuracies.[6]

Section 2: Navigating Chemical Shift Referencing in Methanol-d4 (CD3OD)

Q3: I am working with Methanol-d4. What is the recommended procedure for chemical shift referencing?

A: For routine analysis in Methanol-d4, the most common practice is to use the residual solvent peak as a secondary reference.[7] Commercially available Methanol-d4 is never 100% deuterated and contains a small amount of CHD2OD. The ¹H NMR signal of the residual protons in CHD2OD appears as a quintet (a 1:2:3:2:1 pattern) due to coupling with two deuterium atoms.[8] The center of this quintet is used for referencing.

However, it is crucial to understand that the chemical shift of this residual peak is not absolute and can be influenced by factors such as temperature and the presence of solutes.[7][9]

Q4: What are the accepted chemical shift values for the residual solvent peak in Methanol-d4?

A: The accepted chemical shift values for the residual solvent and water peaks in Methanol-d4 are summarized in the table below. These values are typically referenced to TMS at 0 ppm.

Signal¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
Residual CHD2OD3.31 ppm49.0 ppm
Water (HOD)4.87 ppm-

Source: Sigma-Aldrich, Cambridge Isotope Laboratories, Inc. and other literature sources.[10][11][12][13]

Note: The chemical shift of the water peak is highly dependent on temperature and sample composition due to changes in hydrogen bonding.[10][14]

Q5: When should I use an internal standard like TMS in Methanol-d4?

A: While using the residual solvent peak is convenient for routine work, for studies requiring high accuracy and reproducibility, the use of an internal standard like TMS is strongly recommended.[4] This is particularly important when:

  • Comparing chemical shifts across a series of samples.

  • Studying subtle changes in chemical shifts due to weak interactions.

  • Performing quantitative NMR (qNMR) studies.

Protocol for Using TMS as an Internal Standard:

  • Prepare a stock solution of TMS in Methanol-d4 (e.g., 0.05% v/v).

  • Use this stock solution to dissolve your sample.

  • After acquiring the spectrum, calibrate the TMS signal to 0.00 ppm.

Section 3: Troubleshooting Common Referencing Issues

Q6: My referenced chemical shifts seem incorrect. What are the common causes and how can I fix them?

A: Incorrect chemical shift referencing is a common issue that can arise from several sources. Here's a troubleshooting guide:

Symptom Possible Cause(s) Troubleshooting Steps
All peaks are shifted by the same amount.Incorrect calibration of the reference peak.1. Re-reference the spectrum to the correct chemical shift of the residual solvent peak (3.31 ppm for ¹H) or TMS (0.00 ppm).2. Ensure you are picking the center of the residual solvent quintet.
Chemical shifts vary between samples.1. Temperature fluctuations between experiments.2. Different sample concentrations or compositions affecting the solvent peak position.1. Use a temperature-controlled NMR probe and allow the sample to equilibrate before acquisition.2. For highly accurate comparisons, use an internal standard like TMS.
Unexpected peaks are present, confusing the reference.Sample impurities or contamination from glassware.1. Use high-purity deuterated solvents.2. Ensure all glassware is thoroughly cleaned and dried.[15]
Q7: How does temperature affect chemical shift referencing in Methanol-d4?

A: Temperature can significantly impact chemical shifts, especially for protons involved in hydrogen bonding, such as the hydroxyl proton of methanol and residual water.[14] The chemical shift of the residual CHD2OD peak also shows a slight temperature dependence. For variable temperature (VT) NMR studies, it is essential to either use an internal standard that has a minimal temperature dependence, like TMS, or to calibrate the solvent shift at each temperature.[7][16]

Q8: I see a broad singlet around 4.8 ppm. What is it and can I use it for referencing?

A: This broad singlet is likely due to residual water (HOD) in the Methanol-d4. While its presence is common, it is not recommended to use the water peak for accurate referencing. Its chemical shift is highly sensitive to temperature, pH, and solute concentration due to its involvement in hydrogen bonding.[10][14]

Section 4: Advanced Topics and Best Practices

Q9: What is the Unified Chemical Shift Scale and how does it relate to referencing?

A: The Unified Chemical Shift Scale is an IUPAC recommendation that allows for consistent referencing of all nuclei.[4][5] It is based on the absolute frequency of the ¹H signal of TMS. Modern NMR spectrometers use this unified scale to calculate the zero point for other nuclei (e.g., ¹³C, ³¹P) based on the referenced ¹H spectrum. This is why accurately referencing your ¹H spectrum is the critical first step for all your NMR data.[4]

Q10: What are some best practices for sample preparation to ensure accurate referencing?

A: Consistent and careful sample preparation is key to obtaining high-quality, accurately referenced NMR spectra.

  • Use high-purity deuterated solvents: This minimizes impurity peaks that could be mistaken for your compound or the reference signal.[17][18]

  • Consistent sample volume: Use a consistent volume of solvent for all samples in a series to minimize variations in magnetic susceptibility. A sample height of 4-5 cm in a 5 mm NMR tube is recommended.[18][19][20]

  • Filter your samples: Undissolved particulate matter can degrade the quality of the magnetic field homogeneity (shimming), leading to broadened peaks and making accurate referencing difficult.[15][17]

  • Use a minimal amount of internal standard: If using TMS, a concentration of 0.03-0.05% is usually sufficient. An excessively large reference signal can interfere with the observation of analyte signals and can affect the dynamic range of the receiver.[19]

Visual Workflow for Referencing Strategy

The following diagram illustrates the decision-making process for choosing the appropriate referencing method.

G start Start: Need to Reference Methanol-d4 Spectrum q_accuracy Is high accuracy critical? (e.g., publication, comparison) start->q_accuracy use_tms Use Internal Standard (TMS at 0.00 ppm) q_accuracy->use_tms Yes use_solvent Use Residual Solvent Peak (CHD2OD at 3.31 ppm) q_accuracy->use_solvent No (Routine) end_high_accuracy High-Accuracy Referencing Complete use_tms->end_high_accuracy q_vt Variable Temperature Experiment? use_solvent->q_vt end_routine Routine Referencing Complete q_vt->end_routine No recalibrate Recalibrate at each temperature or use TMS q_vt->recalibrate Yes recalibrate->end_routine

Caption: Decision workflow for chemical shift referencing in Methanol-d4.

References
  • Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry, 44(6), 606-616. [Link]

  • Kurutz, J. W. Chemical Shift Referencing for Biomolecular NMR. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Hoffman, R. E. (2003). Variations on the chemical shift of TMS. Journal of Magnetic Resonance, 163(2), 325-331. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • University of Wisconsin-Madison. NMR solvent reference shift. [Link]

  • University of California, Santa Barbara. Chemical Shift Referencing. [Link]

  • University of Ottawa. Chemical shift referencing. [Link]

  • Harris, R. K., Becker, E. D., de Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Magnetic Resonance in Chemistry, 46(6), 582-598. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • Hornak, J. P. Sample Preparation. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • University of Texas at Austin. SG Sample Prep. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 18-21. [Link]

  • Wikipedia. Nuclear magnetic resonance chemical shift re-referencing. [Link]

  • Mestrelab Research. Chemical Shift Referencing. [Link]

  • Eurisotop. NMR Solvent data chart. [Link]

  • University of California, Davis. Notes on NMR Solvents. [Link]

  • University of California, San Diego. Referencing of the chemical shift scale in the NMR data. [Link]

  • Biochemistry, University of Wisconsin-Madison. Chemical Shift Referencing and Temperature Calibration. [Link]

  • ResearchGate. NMR Solvent Data Chart. [Link]

  • Journal of Chemical Education. NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. [Link]

  • BMRB. FURTHER CONVENTIONS FOR NMR SHIELDING AND CHEMICAL SHIFTS. [Link]

Sources

Technical Support Center: Dealing with the Hygroscopic Nature of Methan-d2-ol in Labs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling and use of Methan-d2-ol (CD3OD), with a focus on its hygroscopic properties. Our goal is to equip you with the knowledge to mitigate experimental variability and ensure the integrity of your results.

Introduction: The Challenge of Hygroscopicity

Methan-d2-ol, also known as deuterated methanol, is a crucial solvent in various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Its ability to dissolve a wide range of polar compounds makes it an invaluable tool in chemical analysis.[1][4] However, its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge in the laboratory.[5][6][7][8]

Water contamination in CD3OD can lead to a host of experimental problems, including:

  • Inaccurate NMR integrations: Exchange of labile protons between the analyte and residual water (H2O/HOD) can lead to erroneous quantification of molecular structures.[9][10]

  • Obscured NMR signals: The presence of a large residual water peak can mask signals from the compound of interest, complicating spectral interpretation.[7][11]

  • Side reactions: Water can act as an unwanted reagent, leading to hydrolysis or other side reactions that can alter the sample composition.

  • Inconsistent results: Variability in water content from one experiment to the next can be a major source of irreproducibility.[12]

This guide will provide practical, scientifically-grounded solutions to these challenges, ensuring the reliability and accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and use of Methan-d2-ol.

Q1: What is the most significant consequence of water contamination in my CD3OD for NMR analysis?

A1: The most critical issue is the potential for inaccurate quantitative analysis due to proton exchange.[9][10] Labile protons in your sample (e.g., from -OH, -NH, or -COOH groups) can exchange with the deuterium of the solvent and the protons of residual water. This exchange broadens the signals of interest and can lead to underestimation of the number of protons, compromising the structural elucidation and quantification of your compound.[9][10]

Q2: How can I tell if my Methan-d2-ol is contaminated with water just by looking at the ¹H NMR spectrum?

A2: In a ¹H NMR spectrum using CD3OD, the residual water peak (HOD) typically appears around 4.87 ppm.[13] However, this chemical shift is highly dependent on temperature, concentration, and the presence of other solutes that can engage in hydrogen bonding.[9][14] A significantly larger-than-expected integration for this peak, or a broad, poorly defined signal in this region, is a strong indicator of water contamination.

Q3: I've just received a new bottle of CD3OD. What are the best storage practices?

A3: To maintain the purity of your solvent, proper storage is paramount. Store the bottle tightly sealed in a dry, cool, and well-ventilated place, away from sources of ignition and light.[9][15][16] For long-term storage, refrigeration is often recommended to minimize decomposition and maintain quality.[7][10] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[12]

Q4: Is it better to use single-use ampoules or larger bottles of Methan-d2-ol?

A4: For applications highly sensitive to water contamination, single-use ampoules are the preferred choice.[5][17][18][19][20] Each use of a larger bottle with a septum cap introduces a potential entry point for atmospheric moisture. While larger bottles are more cost-effective for routine use, they require more stringent handling procedures to prevent contamination over time.

Q5: Can I dry my Methan-d2-ol if I suspect it has absorbed water?

A5: Yes, you can dry CD3OD. The most common and effective method for laboratory-scale drying is the use of activated 3Å molecular sieves.[21][22] These sieves have a pore size that allows them to selectively adsorb small molecules like water while excluding the larger methanol molecules.[22][23]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered when working with Methan-d2-ol.

Issue 1: Unexpectedly large water peak in the ¹H NMR spectrum.
  • Root Cause Analysis: This is the most direct indication of water contamination. The moisture could have been introduced from various sources: improper storage of the solvent, use of wet glassware, or exposure to the atmosphere during sample preparation.[5][7]

  • Immediate Corrective Action:

    • Verify Glassware Dryness: Ensure all NMR tubes, pipettes, and any other glassware are thoroughly dried before use. The recommended procedure is to oven-dry at approximately 150°C for at least 24 hours and then cool in a desiccator over a drying agent.[5]

    • Inert Atmosphere Handling: Prepare your sample under a dry, inert atmosphere. This can be achieved in a glovebox or by using a Schlenk line.[6][19][24] For less stringent applications, a continuous flow of dry nitrogen or argon over the sample during preparation can be sufficient.[5][6]

  • Long-Term Prevention:

    • Solvent Aliquoting: If using a large bottle of CD3OD, consider transferring smaller, working aliquots into separate, smaller vials under an inert atmosphere. This minimizes the number of times the main stock bottle is opened.

    • Proper Dispensing: When using a bottle with a septum, always use a dry syringe flushed with an inert gas to withdraw the solvent.[6] Inject a volume of dry inert gas equivalent to the volume of solvent removed to maintain a positive pressure inside the bottle.[6][18]

Issue 2: Inconsistent integration values for labile protons.
  • Root Cause Analysis: This is a direct consequence of proton-deuterium exchange with the solvent and residual water.[9][10] The rate of this exchange can be influenced by temperature, pH, and the presence of acidic or basic impurities.

  • Troubleshooting Protocol:

    • Lower the Temperature: Acquiring the NMR spectrum at a lower temperature can sometimes slow down the exchange rate enough to resolve the signals of labile protons.

    • Use a Fresh Solvent Ampoule: Open a new, sealed ampoule of high-purity CD3OD to minimize the contribution of existing water to the exchange process.

    • Consider an Alternative Solvent: If proton exchange remains a significant issue, you may need to consider a less hygroscopic or aprotic deuterated solvent, such as acetonitrile-d3, chloroform-d, or benzene-d6, if your sample is soluble in them.[9][25]

Issue 3: The baseline of the NMR spectrum is noisy or shows unexpected small peaks.
  • Root Cause Analysis: While water is the most common contaminant, other impurities can be introduced during handling. Dust from molecular sieves, if not properly filtered, or residues from cleaning agents can appear in the spectrum.

  • Troubleshooting Steps:

    • Filter after Drying: If you have dried your CD3OD with molecular sieves, it is crucial to filter the solvent before use to remove any fine particles. A syringe filter (e.g., 0.2 µm PTFE) is suitable for this purpose.

    • Thorough Glassware Cleaning: Ensure that all glassware is not only dry but also impeccably clean. Rinse with a high-purity solvent and dry thoroughly. Avoid using cleaning agents that can leave a residue.[5]

    • Run a Blank Spectrum: Acquire a spectrum of the CD3OD alone. This will help you identify any peaks that are inherent to the solvent or have been introduced as contaminants, distinguishing them from your sample's signals.

Data Summary Table
ParameterRecommended Value/ProcedureRationale
Glassware Preparation Oven-dry at 150°C for 24 hours, cool in a desiccator.[5]To remove adsorbed water from glass surfaces.
Sample Handling Prepare under an inert atmosphere (glovebox or inert gas flow).[6][19]To minimize exposure to atmospheric moisture.
Solvent Storage Tightly sealed, cool, dry, dark place. Refrigerate for long-term storage.[9][10][15]To prevent moisture ingress and degradation.
Drying Agent Activated 3Å molecular sieves.[21][22]Selectively adsorbs water without reacting with the solvent.
Water Content (High-Quality CD3OD) 20-200 ppm.[9][10]Minimizes interference with NMR measurements.

Experimental Protocols & Visualizations

Protocol 1: Drying Methan-d2-ol with Molecular Sieves
  • Activation of Molecular Sieves: Place 3Å molecular sieves in a ceramic dish and heat in a muffle furnace at 300-350°C for at least 3 hours.

  • Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.

  • Drying: Add the activated molecular sieves (approximately 10-20% of the solvent volume) to the bottle of Methan-d2-ol.

  • Equilibration: Seal the bottle and allow it to stand for at least 24 hours to ensure thorough drying.[25]

  • Dispensing: Carefully decant or filter the dried solvent into a clean, dry container under an inert atmosphere.

Workflow for Handling Hygroscopic Methan-d2-ol

Handling_Hygroscopic_Solvent cluster_prep Preparation cluster_handling Solvent Handling cluster_storage Storage start Start dry_glassware Oven-Dry Glassware (150°C, 24h) start->dry_glassware cool_desiccator Cool in Desiccator dry_glassware->cool_desiccator equilibrate Equilibrate Solvent Bottle to Room Temp cool_desiccator->equilibrate inert_atmosphere Prepare Sample in Inert Atmosphere equilibrate->inert_atmosphere dispense Dispense Solvent (Dry Syringe) inert_atmosphere->dispense seal Tightly Seal Bottle dispense->seal store Store in Cool, Dry, Dark Place seal->store end End store->end

Caption: Workflow for minimizing water contamination when handling Methan-d2-ol.

Troubleshooting Decision Tree

Troubleshooting_NMR cluster_investigate Investigation cluster_action Corrective Actions cluster_outcome Outcome start Poor NMR Spectrum (Large H2O peak, inconsistent integration) check_handling Review Handling Procedure start->check_handling check_glassware Inspect Glassware Dryness start->check_glassware check_solvent_age Check Solvent Age/ Storage Conditions start->check_solvent_age use_glovebox Use Glovebox/Inert Atmosphere check_handling->use_glovebox redry_glassware Re-dry Glassware check_glassware->redry_glassware use_new_ampoule Use New Solvent Ampoule check_solvent_age->use_new_ampoule dry_solvent Dry Solvent with Molecular Sieves check_solvent_age->dry_solvent rerun_nmr Re-run NMR use_new_ampoule->rerun_nmr redry_glassware->rerun_nmr dry_solvent->rerun_nmr use_glovebox->rerun_nmr success Problem Resolved rerun_nmr->success

Caption: Decision tree for troubleshooting common NMR issues with Methan-d2-ol.

By adhering to these best practices and utilizing the troubleshooting guides, researchers can significantly improve the quality and reliability of their experimental data when working with the hygroscopic solvent Methan-d2-ol.

References

  • ResearchGate. How to dry deuterated NMR solvents? Available from: [Link]

  • Scribd. NMR Solvent Data Chart. Available from: [Link]

  • Bioprocess Online. NMR Deuterated Solvents. Available from: [Link]

  • ResearchGate. How do you dry D2O solvent? Available from: [Link]

  • Laboratory Standards. Deuterated - Solvents, Reagents & Accessories. Available from: [Link]

  • Google Patents. Use of Pressure Swing Adsorption for Water Removal from a Wet Methanol Stream.
  • Studylib. NMR Solvent Data Chart | Isotope Solvents. Available from: [Link]

  • Wintek Corporation. Methanol Dehydration. Available from: [Link]

  • Google Patents. Process for removing water from aqueous methanol.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • Labinsights. Selection Guide on Deuterated Solvents for NMR. Available from: [Link]

  • Eurisotop. NMR Solvents. Available from: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]

  • Reddit. Drying methanol without distilling. Available from: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-University of Thi-Qar, 10(1). Available from: [Link]

  • Sorbead India. Molecular sieve 3A is the best use for water removal from solvents. Available from: [Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Available from: [Link]

  • Reddit. How do you guys prepare solutions of hygroscopic chemicals? Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Biocompare. Hygroscopic Methanol-d4 for NMR Spectra. Available from: [Link]

  • Hribar-Lee, B., & Dill, K. A. (2018). A Simple Two Dimensional Model of Methanol. Journal of Molecular Liquids, 268, 533–539. Available from: [Link]

  • YouTube. Troubleshooting and optimizing lab experiments. Available from: [Link]

  • Utah Tech University. Analyzing NMR Spectra. Available from: [Link]

  • UCLA Chemistry. Methanol - Standard Operating Procedure. Available from: [Link]

  • Chemistry LibreTexts. 4.13: NMR in Lab- Solvent Impurities. Available from: [Link]

  • PubChem. Methanol-D4. Available from: [Link]

Sources

Validation & Comparative

Verifying deuterium enrichment levels in Methan-d2-ol

Guide to Verifying Deuterium Enrichment in Methanol-d2 ( )

Executive Summary

Product: Methanol-d2 (Methylene-d2 alcohol,

Primary Application:The Challenge:





This guide outlines a self-validating analytical workflow combining Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to certify isotopic purity with precision suitable for GMP drug development.

Part 1: Strategic Context & Product Definition

The "Deuterium Switch" in Drug Development

In modern pharmacokinetics, replacing specific hydrogen atoms with deuterium (the "Deuterium Switch") strengthens Carbon-Hydrogen bonds, slowing metabolism by Cytochrome P450 enzymes. This requires precise reagents.

Product Comparison: Methanol-d2 vs. Alternatives

You must distinguish "Methan-d2-ol" (Methanol-d2) from common NMR solvents.

FeatureMethanol-d2 (

)
Methanol-d4 (

)
Methanol-d3 (

)
Primary Use Synthesis Reagent. Introduces a chiral or achiral

moiety.
NMR Solvent. Used to suppress solvent signals in analysis.Tracer/Reagent. Introduces a fully deuterated methyl group (

).
Proton NMR Signal Distinct Multiplet. Shows a quintet (due to coupling with 2 D) at ~3.3 ppm.Silent. Residual peak only at <0.05% abundance.Silent Methyl. Only the -OH proton is visible.
Verification Goal Confirm exactly 2 Deuteriums on Carbon.Confirm absence of Protons.Confirm 3 Deuteriums on Carbon.

Part 2: Primary Validation Protocol (1H-qNMR)

Objective: Quantify the exact proton content on the methyl carbon. If the enrichment is >98% D, the residual proton integral should match the theoretical stoichiometry of the impurity profile.

Experimental Design (The Self-Validating System)

We utilize Internal Standard Quantitative NMR (qNMR) . By adding a certified standard with a known number of protons, we can calculate the exact molar concentration of the

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why: High purity, distinct singlet at ~6.3 ppm (no overlap with Methanol), non-volatile.

  • Solvent: DMSO-d6.

    • Why: Prevents hydroxyl proton exchange and separates the -OH signal from the -CHD2 signal.

Step-by-Step Protocol
  • Gravimetry:

    • Weigh 10.0 mg (±0.01 mg) of Maleic Acid (IS) into a vial.

    • Weigh 10.0 mg (±0.01 mg) of Methanol-d2 sample. Note: Methanol is volatile; weigh rapidly in a capped vessel or use a syringe for back-weighing.

  • Dissolution:

    • Dissolve both in 600 µL of DMSO-d6 . Transfer to a 5mm NMR tube.[1]

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  60 seconds (Must be 
      
      
      of the longest relaxing proton to ensure full magnetization recovery).
    • Scans: 64 (to improve S/N ratio for the split

      
       signal).
      
    • Temperature: 298 K (controlled to prevent peak shifting).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (set to 2.00).

    • Integrate the Methanol-d2 methyl region (~3.3 ppm). Note: This will appear as a quintet (

      
      ).
      
Calculation of Enrichment

The purity is derived by comparing the molar response.

  • 
    : Integrated Area
    
  • 
    : Number of protons (IS = 2; Methanol-d2 theoretical = 1)
    
  • 
    : Molecular Weight (
    
    
    )
  • 
    : Mass weighed
    
  • 
    : Purity[2][3][4]
    

Interpretation: If the calculated mass purity is 100% , the molecule is exactly

  • If Integral is High: Indicates under-deuteration (

    
     or 
    
    
    contamination).
  • If Integral is Low: Indicates over-deuteration (

    
    ) or non-methanol impurities.
    

Part 3: Orthogonal Validation (GC-MS)

Objective: Determine the isotopologue distribution (

Protocol
  • Column: DB-Wax or equivalent polar column (30m x 0.25mm).

  • Inlet: Split mode (50:1) to prevent saturation.

  • MS Source: Electron Impact (EI), 70 eV.

  • SIM Mode (Selected Ion Monitoring):

    • Track m/z 31 (

      
       - from 
      
      
      )
    • Track m/z 32 (

      
       - from 
      
      
      )
    • Track m/z 33 (

      
       - from 
      
      
      Target )
    • Track m/z 34 (

      
       - from 
      
      
      )

Data Analysis: Calculate the relative abundance of the molecular ions (or the


Part 4: Visualization & Workflows

The Verification Workflow (DOT Diagram)

VerificationWorkflowcluster_NMRMethod A: 1H-qNMR (Quantification)cluster_GCMSMethod B: GC-MS (Distribution)StartSample: Methanol-d2PrepNMRAdd Internal Standard(Maleic Acid)Start->PrepNMRPrepMSDilute in DCMStart->PrepMSAcqNMRAcquire Spectrum(d1 > 60s, DMSO-d6)PrepNMR->AcqNMRIntNMRIntegrate Signals(Target vs. IS)AcqNMR->IntNMRCalcNMRCalculate Molar %of CHD2 speciesIntNMR->CalcNMRDecisionCompare ResultsCalcNMR->DecisionRunMSRun GC-MS (SIM Mode)Monitor m/z 31-34PrepMS->RunMSDistMSCalculate IsotopologueDistributionRunMS->DistMSDistMS->DecisionPassPASS: >98% D2 EnrichmentDecision->PassConsistentFailFAIL: High d0/d1 contentDecision->FailDiscrepancy

Figure 1: Dual-method verification workflow ensuring both quantitative purity (NMR) and isotopic distribution (GC-MS).

Decision Matrix: Interpreting the Data
ObservationDiagnosisAction
NMR Integral = 1.0 (normalized) Perfect

stoichiometry.
Release Batch.
NMR Integral > 1.0 Excess protons present.Check GC-MS for

(d1) or

(d0).
NMR Integral < 1.0 Protons missing.Check GC-MS for

(d3) or non-volatile impurities.
GC-MS shows m/z 33 only High Isotopic Purity.Confirms NMR data.

References

  • Pauli, G. F., et al. (2014). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry.

  • Tung, B. (2010). "Deuterium-labeled compounds in drug discovery and development." Concert Pharmaceuticals / Wiley.

  • Sigma-Aldrich. (2023). "Quantitative NMR (qNMR) Spectroscopy: A Tool for Precise Quantification." Technical Guides.

  • FDA. (2017).[5] "Deutetrabenazine (AUSTEDO) Prescribing Information & Chemistry Review." U.S. Food and Drug Administration.[5]

  • NIST. (2022). "Standard Reference Materials for NMR." National Institute of Standards and Technology.

Standardizing Methan-d2-ol usage across multi-lab studies

Author: BenchChem Technical Support Team. Date: February 2026

The Definitive Guide to Standardizing Methan-d2-ol (CHD₂OH) in Multi-Lab Workflows

Executive Summary: The Case for the "Forgotten" Isotope

In the high-stakes world of structural elucidation and metabolomics, Methan-d2-ol (CHD₂OH) is often overshadowed by its fully deuterated cousin, Methanol-d4 (CD₃OD). However, for specific mechanistic studies—particularly those involving chiral methyl group analysis, hydride transfer tracking, and precise internal NMR calibration—Methan-d2-ol is irreplaceable.

The current crisis in multi-lab reproducibility stems from a lack of standardized handling for this specific isotopologue. Unlike d4, which is treated purely as a "blank" solvent, d2 is often an active probe. Variations in isotopic enrichment (98% vs. 99% D), hygroscopic proton exchange, and inconsistent integration parameters have rendered cross-lab data incompatible.

This guide establishes a Unified Protocol to standardize Methan-d2-ol usage, ensuring that a quintet signal in Lab A means the exact same thing in Lab B.

Part 1: Technical Profile & Comparative Analysis

To standardize usage, we must first define the reagent chemically and physically against its alternatives.

The Isotope Effect: Methan-d2-ol (CHD₂OH) presents a unique NMR signature. The residual proton on the carbon is coupled to two deuterium atoms (


).
  • Multiplicity Rule:

    
    
    
  • Calculation:

    
    
    
  • Result: The methyl proton appears as a quintet (1:2:3:2:1 intensity), not a singlet or doublet. This specific pattern is the primary validation marker for the reagent's integrity.

Table 1: Comparative Technical Specifications
FeatureMethan-d2-ol (CHD₂OH)Methanol-d4 (CD₃OD)Methanol-d3 (CD₃OH)
Primary Application Chiral probes, Hydride transfer mechanisms, Internal NMR Calibrant (Quintet)Standard NMR Solvent (Blank background)Exchangeable proton studies (-OH focus)
¹H NMR Signature (Methyl) Quintet (~3.3 ppm)Silent (Residual quintet <0.05%)Silent
¹H NMR Signature (Hydroxyl) Singlet (Variable shift)SilentSinglet
Mass Shift (MS) +2 Da (M+2)+4 Da (M+4)+3 Da (M+3)
Cost Factor High (Specialized Synthesis)Low (Commodity)Medium
Hygroscopicity Risk Critical (H/D exchange on OH affects concentration)Low (Only affects residual water peak)Moderate

Expert Insight: Do not substitute d2 for d4 to save money. Use d2 only when the specific proton-deuterium coupling or the +2 Da mass shift provides necessary mechanistic data.

Part 2: The Standardization Crisis & Solution

The Problem: In multi-lab studies, Lab A might use "Methan-d2-ol" with 98% D enrichment, while Lab B uses 99.5%.

  • Consequence: The "quintet" in Lab A has significant "singlet" (CH₃OH) and "triplet" (CH₂DOH) impurities overlapping the central peak.

  • Result: Integration errors of up to 15% in quantitative NMR (qNMR).

The Solution: The "Iso-Lock" Protocol We introduce a self-validating system where the reagent itself acts as the quality control check.

Protocol 1: The "Iso-Lock" Purity Validation (qNMR)

Before any experimental run, the reagent must pass this specific spectral check.

  • Sample Prep: Dilute 10 µL of Methan-d2-ol in 600 µL of dry DMSO-d6 (to stop -OH exchange and fix the chemical shift).

  • Acquisition: Run a standard ¹H NMR (minimum 64 scans).

  • Validation Criteria:

    • Target: Methyl signal at ~3.3 ppm.

    • Pattern: Must be a clear quintet .

    • Symmetry Check: The outer wings of the quintet must be symmetrical. Asymmetry indicates CH₂DOH contamination (triplet overlap).

    • Integrity Ratio: Integrate the Methyl-CHD₂ (1H) vs. the Hydroxyl-OH (1H). The ratio must be 1.0 : 1.0 (± 0.05) . If the OH integral is < 0.95, deuterium exchange with atmospheric moisture has occurred.

Part 3: Visualization of the Workflow

To ensure compliance across different laboratory sites, follow this decision logic for reagent handling.

MethanD2Standardization Start Start: Multi-Lab Study Setup Selection Reagent Selection: Is +2 Da or Chiral Probe needed? Start->Selection D4_Route Use Methanol-d4 (Standard) Selection->D4_Route No D2_Route Select Methan-d2-ol (CHD₂OH) Selection->D2_Route Yes QC_Step QC Step: 'Iso-Lock' Protocol (DMSO-d6 Check) D2_Route->QC_Step Decision_Purity Is Methyl Signal a Symmetrical Quintet? QC_Step->Decision_Purity Fail REJECT: Contaminated with CH₂DOH or CH₃OH Decision_Purity->Fail No (Asymmetric) Pass PASS: Proceed to Aliquoting Decision_Purity->Pass Yes Storage Storage: Septum-sealed, Argon purge -20°C Pass->Storage

Figure 1: The "Iso-Lock" Decision Tree. This workflow prevents the common error of using degraded or isotopically impure Methan-d2-ol in high-sensitivity studies.

Part 4: Experimental Protocol for Mass Spectrometry (MS) Normalization

In LC-MS metabolomics, Methan-d2-ol is used as an internal standard or tracer. The +2 Da shift is critical here.

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve the analyte in Methan-d2-ol.

    • Crucial: Do not use plastic pipette tips for long-term storage aliquots; plasticizers leach into methanol. Use glass Hamilton syringes.

  • The "Blank" Subtraction:

    • Run a blank injection of the Methan-d2-ol.

    • Monitor the M+0 (Natural Methanol) and M+1 channels.

    • Requirement: The M+0 signal intensity must be < 0.5% of the M+2 (Target) signal. If >0.5%, the reagent is chemically impure or isotopically diluted.

  • Data Processing:

    • When normalizing data across labs, report the Isotopic Purity Correction Factor (IPCF) .

    • Labs with IPCF < 0.98 should be excluded from the multi-center average.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Provides the foundational physics for coupling constants and multiplet analysis in deuterated solvents).

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for NMR. (General guidelines on chemical shift referencing and solvent purity).

  • Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart. (Authoritative data on chemical shifts, melting points, and physical properties of Methanol-d4 and derivatives).

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS Analysis. (Methodologies for using deuterated isotopes as internal standards to correct for matrix effects).

  • PubChem. Methanol-d4 and Deuterated Derivatives Compound Summary. (Chemical structure and physical property verification for deuterated methanol isotopologues).

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Methan-d2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Methanol Trap"

Do not treat Methan-d2-ol like Ethanol or Isopropanol. While chemically similar to standard methanol (


), Methan-d2-ol (

or

)
presents a dual-risk profile: biological toxicity and isotopic fragility .
  • The Biological Risk: Methanol is a deceptive poison. It is not the alcohol itself that kills, but its metabolites.[1][2] Methanol is metabolized by alcohol dehydrogenase into Formaldehyde , and subsequently into Formic Acid .[1][3][4] Formic acid inhibits mitochondrial cytochrome c oxidase, causing histotoxic hypoxia, metabolic acidosis, and permanent optic nerve damage (blindness).

  • The "Skin" Designation: OSHA and ACGIH assign Methanol a "Skin" notation.[5] It absorbs through the epidermis rapidly. Because it is highly volatile, researchers often underestimate the contact time required for absorption.

  • The Isotopic Risk: Methan-d2-ol is hygroscopic.[6] It aggressively absorbs atmospheric moisture (

    
    ). In NMR applications, this proton exchange ruins the solvent's isotopic purity, rendering expensive experiments useless. Your PPE must protect the scientist from the solvent, and the solvent from the scientist (moisture). 
    

Risk Assessment & Hierarchy of Controls

Before donning PPE, implement these engineering controls to minimize exposure frequency.

Control LevelRequirement for Methan-d2-ol
Primary Engineering Chemical Fume Hood: Mandatory. Methanol vapor density is 1.1 (heavier than air). Work 6 inches inside the sash.
Secondary Engineering Inert Gas Shielding: Use a dry Nitrogen (

) or Argon stream inside the hood to prevent moisture ingress during transfer.
Administrative Designated Area: Mark the workspace. Avoid using near strong oxidizers (e.g., Perchlorates, Chromic acid).

The PPE Matrix: Evidence-Based Selection

Standard laboratory nitrile gloves provide insufficient protection against Methanol.

A. Hand Protection (The Critical Failure Point)

The Science: Methanol permeates standard disposable nitrile gloves in <1 to 6 minutes . By the time you feel the "cooling" sensation, the solvent has likely reached your skin.

Glove MaterialBreakthrough TimeRecommendation
Disposable Nitrile (4 mil) < 6 mins NOT RECOMMENDED for direct handling/immersion. Use only as an inner layer or for incidental splash (change immediately).
Butyl Rubber > 480 mins PRIMARY CHOICE. Offers the highest permeation resistance.
Viton / Neoprene > 240 mins ACCEPTABLE. Good alternative if Butyl is unavailable.
Silver Shield (Laminate) > 480 mins EXCELLENT. Best chemical resistance but poor dexterity. Use as a liner under nitrile if necessary.

The Protocol:

  • Stock Transfer (High Volume): Wear Butyl Rubber gloves.

  • NMR Tube Prep (High Dexterity): Use the "Double-Glove" Technique :

    • Inner Layer: 4 mil Nitrile (protects product from skin moisture).

    • Outer Layer: Laminate (Silver Shield) OR change outer Nitrile gloves immediately upon any contact.

B. Respiratory Protection

Warning: Methanol has poor "warning properties." The odor threshold (approx. 100-1500 ppm) is often higher than the OSHA Permissible Exposure Limit (PEL) of 200 ppm. You cannot rely on smell to detect hazardous concentrations.

  • Standard Cartridges: Organic Vapor (OV) cartridges have a very short service life for Methanol (often minutes) because methanol migrates through activated carbon.

  • Requirement: Work in a Fume Hood . If a respirator is absolutely required (e.g., spill cleanup outside a hood), use a Supplied-Air Respirator (SAR) or SCBA. Do not rely on half-face masks with OV cartridges.

C. Eye & Body Protection[5][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquid handling due to splash risk.

  • Body: Lab coat (100% cotton or Nomex; synthetic blends can melt if ignited). Closed-toe shoes.

Visualization: Glove Selection Logic

Figure 1: Decision logic for selecting hand protection based on task duration and exposure risk.

GloveSelection Start Task: Handling Methan-d2-ol Duration Exposure Duration / Risk Type Start->Duration Splash Incidental Splash Risk (e.g., Pipetting < 1mL) Duration->Splash Immersion High Volume / Immersion Risk (e.g., Pouring Stock Bottles) Duration->Immersion Nitrile Standard Nitrile Gloves? Splash->Nitrile Butyl Butyl Rubber or Viton Gloves Immersion->Butyl DoubleGlove Double Glove Protocol: Inner: Nitrile Outer: Change immediately on contact Nitrile->DoubleGlove Double Layer Stop STOP: Nitrile Permeation < 6 mins Nitrile->Stop Single Layer

Operational Protocol: Handling & Transfer

Objective: Maintain safety while preventing


 contamination.
Step 1: Preparation
  • Verify Fume Hood airflow (face velocity 80-100 fpm).

  • Clear the hood of unnecessary clutter to prevent turbulence.

  • Dry the Atmosphere: If possible, flush the syringe or vessel with dry Nitrogen.[6]

  • Don PPE: Put on safety goggles and appropriate gloves (see Section 3).

Step 2: The Transfer (Septum Method)

Preferred method to minimize atmospheric exposure.

  • Secure the Methan-d2-ol bottle with a clamp.

  • Insert a dry nitrogen line needle into the septum (pressure relief).

  • Use a gas-tight glass syringe with a long needle.

  • Insert the syringe needle, invert the bottle, and draw the required volume.

  • Crucial: If bubbles appear, do not expel them back into the bottle vigorously (introduces moisture). Tap gently.

  • Withdraw needle and immediately inject into the target vessel (e.g., NMR tube).

Step 3: Post-Handling
  • Parafilm the Methan-d2-ol bottle immediately.

  • Store in a desiccator or dedicated flammables cabinet.

  • Check gloves for contamination.[7] If splashed, remove properly (glove-in-glove technique) and wash hands.

Emergency Response & Waste Disposal

Spill Response Workflow

Figure 2: Immediate actions for Methan-d2-ol spills.

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Small Small (< 50mL) In Fume Hood Size->Small Large Large (> 50mL) Or Outside Hood Size->Large ActionSmall 1. Absorb with Vermiculite/Pads 2. Place in HazWaste Bag 3. Clean surface with soap/water Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Alert Safety Officer 3. Do not re-enter (Vapor Risk) Large->ActionLarge Skin Skin Exposure? ActionSmall->Skin ActionLarge->Skin Wash Flush 15+ mins Seek Medical Attention Skin->Wash Yes

Disposal Guidelines
  • Segregation: Do not pour down the drain. Methanol is toxic to aquatic life.[8]

  • Labeling: Label clearly as "Halogenated Organic Solvent" (if mixed with Chloroform-d) or "Non-Halogenated Organic Solvent" (if pure Methan-d2-ol).

  • Deuterium Recovery: If your facility recycles deuterated solvents, segregate Methan-d2-ol into a specific "Deuterated Waste" container. Otherwise, dispose of via standard organic solvent streams.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2014). Methyl Alcohol: Systemic Agent. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[9] Occupational Chemical Database: Methyl Alcohol.[9] United States Department of Labor. [Link]

  • PubChem. (n.d.). Methanol Compound Summary (Safety and Hazards).[10][11] National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methan-d2-ol
Reactant of Route 2
Methan-d2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.